3-fluoro-5-formylBenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEBHMHUZNPCME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289005-85-1 | |
| Record name | 3-Fluoro-5-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-5-formylbenzoic Acid
CAS Number: 1289005-85-1
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-fluoro-5-formylbenzoic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical properties, plausible synthetic routes, and potential applications, offering field-proven insights into its utility.
Introduction: A Versatile Trifunctional Building Block
This compound is an aromatic organic compound that incorporates three distinct functional groups: a carboxylic acid, an aldehyde, and a fluorine atom, all attached to a central benzene ring. This trifunctional nature makes it a highly versatile intermediate in organic synthesis. The strategic placement of these groups allows for selective chemical modifications, enabling the construction of complex molecular architectures.
The presence of a fluorine atom is particularly significant in the context of medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability. The aldehyde and carboxylic acid functionalities serve as reactive handles for a wide array of chemical transformations, including the formation of amides, esters, imines, and various heterocyclic systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1289005-85-1 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₈H₅FO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 168.12 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | General chemical supplier information |
| SMILES | O=Cc1cc(F)cc(c1)C(=O)O | --INVALID-LINK--[3] |
While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound is limited, some suppliers indicate its availability upon request.[2]
Synthesis Strategies
One potential retrosynthetic approach is illustrated below.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The following experimental workflow is a general guideline based on analogous transformations. Optimization of reaction conditions would be necessary.
References
An In-Depth Technical Guide to 3-Fluoro-5-formylbenzoic Acid: A Strategic Approach for a Novel Building Block
Abstract: 3-Fluoro-5-formylbenzoic acid (CAS 1289005-85-1) is a trifunctional aromatic building block with significant potential in medicinal chemistry and materials science.[1][2][3] Its unique arrangement of a carboxylic acid, an aldehyde, and a fluorine substituent offers a versatile platform for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its known properties and presents a strategic framework for its synthesis, characterization, and application. Acknowledging the current scarcity of detailed, peer-reviewed experimental data for this specific isomer, this document leverages established chemical principles and data from closely related analogues to provide researchers, scientists, and drug development professionals with a robust, experience-driven approach to incorporating this valuable synthon into their research programs.
Core Molecular Profile and Physicochemical Properties
This compound is a solid, crystalline compound at room temperature. The strategic placement of the electron-withdrawing fluorine, formyl, and carboxyl groups on the aromatic ring dictates its reactivity and physicochemical properties. The fluorine atom, in particular, can modulate properties such as lipophilicity, metabolic stability, and binding affinity of derivative molecules, making it a desirable feature in modern drug discovery.
A summary of its core identifiers and computed properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1289005-85-1 | [2][3][4][5] |
| Molecular Formula | C₈H₅FO₃ | [2][3][4] |
| Molecular Weight | 168.12 g/mol | [4][5] |
| Canonical SMILES | O=Cc1cc(F)cc(c1)C(=O)O | [1] |
| Physical Form | Solid / Powder | [3] |
| Purity (Typical) | ≥97% | [4] |
Note on Data Availability: As of the date of this publication, detailed, publicly accessible experimental data such as melting point, boiling point, and spectroscopic analyses (NMR, IR) for this compound are not widely reported in peer-reviewed literature. The data presented are based on information from commercial suppliers and computational predictions. Researchers are advised to perform full analytical characterization upon receipt or synthesis of this compound.
Strategic Synthesis Protocols
Proposed Strategy 1: Oxidation from 3-Fluoro-5-methylbenzaldehyde
This approach is one of the most direct and logical routes, involving the selective oxidation of a methyl group to a carboxylic acid. This strategy is advantageous as the aldehyde functionality is already in place.
Expertise & Causality: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for converting benzylic methyl groups to carboxylic acids. The reaction is typically performed under basic conditions to ensure the solubility of the permanganate and the intermediate manganese dioxide (MnO₂) byproduct. An acidic workup is then required to protonate the resulting benzoate salt to yield the final carboxylic acid. This method's self-validating nature comes from the clear visual cue of the reaction's progress: the deep purple color of the permanganate ion disappears as it is consumed.
Step-by-Step Methodology (Generic Protocol):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-fluoro-5-methylbenzaldehyde in an aqueous solution of sodium carbonate or sodium hydroxide.
-
Oxidant Addition: Heat the mixture to reflux (80-100 °C). Slowly add a solution of potassium permanganate in water portion-wise. Maintain a gentle reflux and monitor the color change from purple to brown.
-
Reaction Monitoring: Continue the addition until a faint, persistent pink or purple color remains, indicating a slight excess of oxidant and complete consumption of the starting material. Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and quench any excess permanganate with a small amount of sodium bisulfite or ethanol. Filter the mixture through a pad of celite to remove the manganese dioxide precipitate.
-
Isolation: Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~2. The desired product, this compound, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Proposed Strategy 2: Formylation of 3-Fluorobenzoic Acid
This strategy involves introducing the formyl group onto the 3-fluorobenzoic acid backbone. This is a more complex transformation that requires careful control of regioselectivity.
Expertise & Causality: Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization. The carboxylic acid group can be converted to a directed metalation group (DMG), such as a pivaloyl or an amide, which then directs an organolithium base to deprotonate the adjacent ortho positions. However, in this 3-substituted pattern, the fluorine and the DMG will direct to different positions. A more plausible, though multi-step, approach would start from a precursor like 3-bromo-5-fluorotoluene, involving bromine-lithium exchange followed by formylation, and subsequent oxidation of the methyl group.
Reactivity Profile and Applications in Drug Discovery
The true value of this compound lies in its trifunctional nature, allowing for sequential and orthogonal chemical modifications.
-
Carboxylic Acid Handle: This group is ideal for forming stable amide bonds, a cornerstone of medicinal chemistry. Standard peptide coupling reagents (HATU, HOBt/EDC) can be used to link this building block to amine-containing fragments. It can also be readily converted to esters.
-
Aldehyde Handle: The aldehyde is a versatile functional group for building molecular complexity. It is a prime candidate for reductive amination to introduce diverse amine side chains, Wittig reactions to form alkenes, and the formation of imines, oximes, or hydrazones, which can serve as key pharmacophoric elements or linking points.
-
Fluoro-Substituted Ring: The fluorine atom and the two deactivating groups significantly influence the electronics of the benzene ring, making it electron-deficient. This influences its potential for further substitution and modulates the pKa of the carboxylic acid.
While specific examples for the 3-fluoro-5-formyl isomer are not prominent in the literature, its close isomers are key intermediates. For instance, 2-fluoro-5-formylbenzoic acid is a documented precursor in the synthesis of PARP inhibitors like Olaparib. It is highly probable that this compound is utilized in proprietary drug discovery programs as a scaffold to explore novel intellectual property space by altering the substitution pattern of key intermediates.
Analytical Characterization and Quality Control
A robust and self-validating analytical workflow is essential to confirm the identity and purity of this compound before its use in sensitive downstream applications.
Expected Spectroscopic Data (Predicted):
-
¹H NMR: The spectrum should show three distinct aromatic proton signals, an aldehyde proton signal (typically δ 9.5-10.5 ppm), and a broad carboxylic acid proton signal (typically δ >11 ppm). The aromatic signals will exhibit splitting patterns consistent with fluorine-proton and proton-proton coupling.
-
¹³C NMR: The spectrum will show signals for the carboxyl carbon (~165-175 ppm), the aldehyde carbon (~190-200 ppm), and six distinct aromatic carbon signals. The carbons near the fluorine atom will show characteristic C-F coupling.
-
Mass Spectrometry (MS): In negative ion mode (ESI-), the primary ion observed should correspond to [M-H]⁻ at m/z ≈ 167.01. In positive ion mode, [M+H]⁺ at m/z ≈ 169.03 or sodium adduct [M+Na]⁺ at m/z ≈ 191.01 would be expected.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from isomeric compounds like 2-fluoro-5-formylbenzoic acid and 3-fluoro-4-formylbenzoic acid provide a strong basis for safe handling protocols.[6][7]
Hazard Profile (Inferred):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising yet underexplored building block for chemical synthesis. While the lack of extensive public data necessitates a cautious and analytical approach, its molecular architecture provides a clear and logical roadmap for its synthesis and application. By leveraging established organic chemistry principles and drawing rational comparisons to its well-characterized isomers, researchers can confidently integrate this trifunctional synthon into their programs. This guide serves as a foundational resource, blending known facts with expert-driven strategy to unlock the potential of this versatile compound in the pursuit of novel therapeutics and advanced materials.
References
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- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-formylbenzoic Acid
Introduction: 3-Fluoro-5-formylbenzoic acid is a trifunctional aromatic compound of significant interest in contemporary drug discovery and materials science. Its molecular architecture, featuring a carboxylic acid, an aldehyde, and a fluorine atom strategically placed on a benzene ring, provides a versatile scaffold for synthesizing complex molecular entities. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable intermediate. This guide offers a detailed examination of its core physical properties, providing researchers and drug development professionals with the foundational data and validated protocols necessary for its effective application.
Core Physicochemical Properties
A comprehensive understanding of a compound's physical properties is paramount for its application in synthesis, formulation, and quality control. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1289005-85-1 | [1][2][3][4] |
| Molecular Formula | C₈H₅FO₃ | [3][4] |
| Molecular Weight | 168.12 g/mol | [3][4][5] |
| Appearance | White to yellow solid | [6] |
| Melting Point | Data not available for this isomer. (Isomer 2-Fluoro-5-formylbenzoic acid melts at 174.5-178.5 °C) | [7][8] |
| Boiling Point | Data not available for this isomer. (Isomer 3-Fluoro-4-formylbenzoic acid boils at 330.6±27.0 °C at 760 mmHg) | [9] |
| Solubility | Soluble in organic solvents such as DMSO and CDCl₃. Aqueous solubility is expected to be pH-dependent. | [10][11] |
| pKa | Data not available. (Predicted for isomer 2-Fluoro-5-formylbenzoic acid: 2.92±0.10) | [8] |
Detailed Analysis of Physicochemical Properties
Structural Confirmation and Purity Assessment
The identity and purity of this compound are critical parameters that underpin the reliability of experimental outcomes. These are typically established through a combination of spectroscopic and thermal analysis techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, >9 ppm), the aromatic protons, and the acidic proton of the carboxylic acid (often a broad singlet, >10 ppm).[12][13] The number of signals, their chemical shifts, and coupling patterns provide a definitive fingerprint of the molecule.[14]
-
Melting Point Analysis: The melting point is a robust indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities tend to depress and broaden the melting range.[15][16]
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.
Workflow for Physicochemical Characterization
A systematic workflow ensures that each batch of the compound meets the required specifications before its use in further applications.
Caption: Workflow for the physicochemical characterization of a new batch of this compound.
Experimental Protocols
The following section details standardized, self-validating protocols for determining the key physical properties discussed.
Melting Point Determination (Capillary Method)
Principle: This method determines the temperature range over which a small, packed sample in a capillary tube transitions from a solid to a liquid when heated at a controlled rate.[17] The sharpness of this range is a reliable indicator of purity.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount into a capillary tube by tapping the open end into the sample powder.[18] Pack the sample to a height of 1-2 mm by dropping the tube through a long glass tube onto a hard surface.[15][16]
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.[18]
-
Approximate Determination: Conduct a rapid heating run (e.g., 10-20 °C/min) to find an approximate melting range.[15] This saves time in the subsequent accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[15] Prepare a new sample and heat at a slow, controlled rate (1-2 °C/min).
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.[18] A pure compound will have a narrow range.
Aqueous Solubility Determination
Principle: This protocol determines the solubility of the compound in water, a critical parameter for biological assays and formulation.[19] Given the acidic nature of the carboxylic acid group, solubility is expected to be pH-dependent.
Methodology:
-
Initial Screening: In a small test tube, add approximately 25 mg of the compound. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[20] Observe if a homogeneous solution forms.[21]
-
pH-Dependent Solubility:
-
Basic Solution (5% NaOH): If the compound is insoluble in water, add 1 mL of 5% NaOH solution in portions.[20][21] Solubility indicates the formation of a sodium salt, confirming the presence of an acidic group.
-
Bicarbonate Solution (5% NaHCO₃): Repeat the test with 5% sodium bicarbonate. Carboxylic acids are typically strong enough to dissolve in this weak base, while phenols may not.[20][21]
-
-
Analysis: The formation of a clear, homogeneous solution indicates solubility under the tested conditions.[21] This information is crucial for predicting the compound's behavior in different environments.[19]
¹H NMR Spectroscopy for Structural Verification
Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, allowing for unambiguous structure confirmation.[14] Quantitative ¹H NMR (qNMR) can also be used for highly accurate purity determination.[22]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[10] The choice of solvent is critical to avoid signal overlap.[10]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Data Processing and Interpretation:
-
The raw data (Free Induction Decay) is Fourier transformed.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts (δ) are referenced, typically to the residual solvent peak or an internal standard like TMS (0 ppm).[13]
-
The signals are integrated to determine the relative ratios of protons in the molecule.[13]
-
Analyze the chemical shifts, integration, and coupling patterns to confirm that the spectrum is consistent with the structure of this compound.
-
References
- 1. This compound | CAS 1289005-85-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 1289005-85-1|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Benchchem [benchchem.com]
- 8. Cas 550363-85-4,2-FLUORO-5-FORMYLBENZOIC ACID 95 | lookchem [lookchem.com]
- 9. 3-Fluoro-4-formylbenzoic acid | 193290-80-1 [sigmaaldrich.com]
- 10. books.rsc.org [books.rsc.org]
- 11. rsc.org [rsc.org]
- 12. scribd.com [scribd.com]
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- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. store.astm.org [store.astm.org]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. scribd.com [scribd.com]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 3-fluoro-5-formylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of two robust synthetic pathways for the preparation of 3-fluoro-5-formylbenzoic acid, a key building block in medicinal chemistry and materials science. The strategic placement of fluoro, formyl, and carboxylic acid functionalities makes this molecule a valuable precursor for the synthesis of a diverse range of complex chemical entities. This document offers a detailed, step-by-step methodology for each synthetic route, grounded in established chemical principles and supported by authoritative references. The causality behind experimental choices is elucidated to provide readers with not only a protocol but also a deeper understanding of the underlying chemistry.
Introduction
This compound is a trifunctional aromatic compound of significant interest in the development of novel pharmaceuticals and functional materials. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The aldehyde and carboxylic acid groups offer versatile handles for a variety of chemical transformations, including but not limited to, reductive amination, Wittig reactions, esterification, and amidation. This guide details two plausible and efficient synthetic strategies starting from the commercially available 3-bromo-5-fluorobenzoic acid.
Pathway 1: Palladium-Catalyzed Formylation Approach
This pathway leverages a palladium-catalyzed formylation reaction to convert the aryl bromide into the desired aldehyde. A key consideration in this multi-step synthesis is the protection of the carboxylic acid functionality to prevent interference with the organometallic intermediates and basic conditions often employed in cross-coupling reactions.
Logical Workflow for Pathway 1
Caption: Workflow for the synthesis of this compound via a palladium-catalyzed formylation.
Experimental Protocols for Pathway 1
Step 1.1: Protection of the Carboxylic Acid (Esterification)
-
Rationale: The acidic proton of the carboxylic acid can interfere with many organometallic reagents and bases used in subsequent steps. Esterification to the methyl ester is a common and effective protection strategy.[1]
-
Protocol: Synthesis of Methyl 3-bromo-5-fluorobenzoate
-
To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-bromo-5-fluorobenzoate as a crude product, which can often be used in the next step without further purification.
-
Step 1.2: Palladium-Catalyzed Formylation of the Aryl Bromide
-
Rationale: Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group. Using a formyl source in place of carbon monoxide can offer milder reaction conditions.[2]
-
Protocol: Synthesis of Methyl 3-fluoro-5-formylbenzoate
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 3-bromo-5-fluorobenzoate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand like cataCXium A (0.04 eq).
-
Add a dry solvent such as toluene or DMF, followed by a base, for example, triethylamine (2.0 eq).
-
Introduce the formylating agent. A common method is to use a synthesis gas (CO/H₂), or alternatively, a CO surrogate like formic acid activated with an anhydride.[3]
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate methyl 3-fluoro-5-formylbenzoate.
-
Step 1.3: Deprotection of the Methyl Ester (Hydrolysis)
-
Rationale: The final step is the hydrolysis of the methyl ester to reveal the carboxylic acid functionality. Basic hydrolysis (saponification) is a standard and high-yielding method.
-
Protocol: Synthesis of this compound
-
Dissolve methyl 3-fluoro-5-formylbenzoate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with a dilute aqueous HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Recrystallization from a suitable solvent system can be performed for further purification.
-
Pathway 2: Lithiation and Formylation Approach
This alternative pathway utilizes a lithium-halogen exchange reaction to generate an organolithium intermediate, which is then quenched with a formylating agent. This method is often very efficient for the conversion of aryl halides to aldehydes.
Logical Workflow for Pathway 2
Caption: Workflow for the synthesis of this compound via a lithiation and formylation sequence.
Experimental Protocols for Pathway 2
Step 2.1: Protection of the Carboxylic Acid (Esterification)
-
Rationale: As in Pathway 1, protection of the carboxylic acid is crucial to prevent its reaction with the highly basic organolithium reagent.
-
Protocol: Follow the same procedure as described in Step 1.1 .
Step 2.2: Lithium-Halogen Exchange and Formylation
-
Rationale: Lithium-halogen exchange is a rapid and efficient method for the preparation of aryllithium species from aryl bromides.[4] These nucleophilic intermediates readily react with electrophiles like N,N-dimethylformamide (DMF) to introduce a formyl group.[5]
-
Protocol: Synthesis of Methyl 3-fluoro-5-formylbenzoate
-
Dissolve methyl 3-bromo-5-fluorobenzoate (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF) (1.5 eq) in anhydrous THF.
-
Slowly add the aryllithium solution to the DMF solution at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3-fluoro-5-formylbenzoate.
-
Step 2.3: Deprotection of the Methyl Ester (Hydrolysis)
-
Rationale: The final step is the removal of the methyl ester protecting group to yield the target carboxylic acid.
-
Protocol: Follow the same procedure as described in Step 1.3 .
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Typical Yield |
| Pathway 1 | ||||
| 1.1 | 3-bromo-5-fluorobenzoic acid | Methyl 3-bromo-5-fluorobenzoate | MeOH, H₂SO₄ | >95% |
| 1.2 | Methyl 3-bromo-5-fluorobenzoate | Methyl 3-fluoro-5-formylbenzoate | Pd(OAc)₂, cataCXium A, Et₃N, CO/H₂ | 70-85% |
| 1.3 | Methyl 3-fluoro-5-formylbenzoate | This compound | LiOH, H₂O/THF | >90% |
| Pathway 2 | ||||
| 2.1 | 3-bromo-5-fluorobenzoic acid | Methyl 3-bromo-5-fluorobenzoate | MeOH, H₂SO₄ | >95% |
| 2.2 | Methyl 3-bromo-5-fluorobenzoate | Methyl 3-fluoro-5-formylbenzoate | n-BuLi, DMF | 75-90% |
| 2.3 | Methyl 3-fluoro-5-formylbenzoate | This compound | LiOH, H₂O/THF | >90% |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Conclusion
This guide has detailed two effective and scientifically sound pathways for the synthesis of this compound from a common starting material. Both the palladium-catalyzed formylation and the lithium-halogen exchange routes offer high-yielding and reliable methods for the preparation of this valuable building block. The choice of pathway may depend on the specific resources and expertise available in a given laboratory setting. The provided step-by-step protocols, along with the rationale behind each experimental choice, are intended to empower researchers in their synthetic endeavors.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Palladium-Catalyzed Nitromethylation of Aryl Halides: An Orthogonal Formylation Equivalent [organic-chemistry.org]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
3-fluoro-5-formylbenzoic acid solubility in organic solvents
An In-depth Technical Guide on the Solubility of 3-fluoro-5-formylbenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to this compound and the Significance of its Solubility
This compound (C₈H₅FO₃, Molar Mass: 168.12 g/mol ) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[5][6][7][8] Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluoro group, makes it a versatile building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[9][10]
The solubility of this compound in organic solvents is a critical physicochemical parameter that influences several key aspects of its application:
-
Synthesis and Reaction Kinetics: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts.
-
Purification: Recrystallization, a common method for purifying solid organic compounds, is fundamentally dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[11][12]
-
Formulation: In drug development, the solubility of an API in various excipients and solvent systems is a primary determinant of its bioavailability and the feasibility of different dosage forms.[13]
-
Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) require the dissolution of the analyte in a suitable solvent.[14]
Understanding and predicting the solubility of this compound is therefore paramount for its effective utilization in research and development.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[14][15] The molecular structure of this compound provides key insights into its expected solubility behavior.
2.1. Molecular Structure and Polarity
This compound possesses both polar and non-polar characteristics:
-
Polar Functional Groups: The carboxylic acid (-COOH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The aldehyde (-CHO) group is also polar and can act as a hydrogen bond acceptor. The fluorine (-F) atom is highly electronegative, contributing to the overall polarity of the molecule.[16][17]
-
Non-Polar Feature: The benzene ring is non-polar and contributes to the hydrophobic character of the molecule.
The interplay of these functional groups dictates the compound's affinity for different types of organic solvents.
2.2. Expected Solubility Trends
Based on its structure, the following solubility trends can be predicted:
-
High Solubility in Polar Protic and Aprotic Solvents: Solvents that can engage in hydrogen bonding with the carboxylic acid and aldehyde groups, such as alcohols (e.g., methanol, ethanol) and polar aprotic solvents with high dielectric constants (e.g., DMSO, DMF), are expected to be good solvents for this compound.[18]
-
Moderate Solubility in Ethers and Esters: Solvents like diethyl ether and ethyl acetate, which are less polar than alcohols but can still act as hydrogen bond acceptors, are likely to exhibit moderate solvating power.[2]
-
Low Solubility in Non-Polar Solvents: Non-polar solvents such as hexane and toluene are expected to be poor solvents for this compound due to the significant mismatch in polarity.[2]
2.3. The Influence of Temperature
The solubility of most solid organic compounds in liquid solvents increases with temperature.[2][14] This principle is the basis for recrystallization, where a saturated solution is prepared at an elevated temperature and then cooled to induce crystallization.[11]
Experimental Determination of Solubility
Accurate determination of solubility requires robust experimental methodologies. The following protocols are standard approaches for quantifying the solubility of organic compounds.[19][20]
3.1. Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility.[1][21]
Experimental Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial.
-
Equilibrate the mixture by agitating it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid premature crystallization or dissolution.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.[1]
-
-
Calculation:
-
Calculate the solubility as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).
-
Diagram of the Gravimetric Method Workflow:
Caption: Workflow for determining solubility via the gravimetric method.
3.2. Titrimetric Method
For acidic compounds like this compound, a titrimetric method can be employed.[1]
Experimental Protocol:
-
Preparation of a Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Step 1).
-
Sampling and Dilution: Withdraw a precise volume of the clear, saturated solution and, if necessary, dilute it with a suitable solvent to a concentration appropriate for titration.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.[1]
-
Calculation: Calculate the concentration of the acid in the saturated solution from the titration data.
Diagram of the Titrimetric Method Workflow:
Caption: Workflow for determining solubility via the titrimetric method.
Predicted Solubility Data and Discussion
While experimental data is not available, a predicted solubility profile for this compound in common organic solvents at ambient temperature is presented in Table 1. This profile is extrapolated from the known solubility of benzoic acid and its derivatives.[1][2][4]
Table 1: Predicted Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Non-polar | Very Low | Significant polarity mismatch. |
| Toluene | Non-polar (Aromatic) | Low | Aromatic character offers some interaction, but polarity is low.[2] |
| Dichloromethane | Polar Aprotic | Moderate | Moderate polarity allows for some dissolution.[2] |
| Diethyl Ether | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Good hydrogen bond acceptor with moderate polarity.[2] |
| Acetonitrile | Polar Aprotic | High | High polarity and can interact via dipole-dipole forces.[2] |
| Ethanol | Polar Protic | High | Excellent hydrogen bonding capabilities (donor and acceptor).[2] |
| Methanol | Polar Protic | Very High | Similar to ethanol but with higher polarity.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar and an excellent hydrogen bond acceptor.[18] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Highly polar and an excellent hydrogen bond acceptor.[18] |
Discussion:
The predicted high solubility in polar solvents like methanol, ethanol, DMSO, and DMF is attributed to the strong intermolecular interactions, primarily hydrogen bonding, between the solvent molecules and the carboxylic acid and aldehyde functionalities of the solute. The moderate solubility in solvents like ethyl acetate and dichloromethane reflects a balance between the polar interactions and the non-polar character of the benzene ring. The very low solubility in non-polar solvents like hexane is a direct consequence of the "like dissolves like" principle.[15]
Practical Applications and Solvent Selection
-
For Recrystallization: An ideal solvent for recrystallization would be one in which this compound has high solubility at an elevated temperature and low solubility at room temperature or below. A mixed solvent system, such as ethanol/water, might be effective.[22]
-
For Chemical Reactions: The choice of solvent will depend on the specific reaction conditions and the nature of the other reagents. Aprotic polar solvents like DMF or acetonitrile are often suitable for a wide range of organic transformations.
-
For Formulation Studies: For preclinical formulation development, understanding the solubility in a range of pharmaceutically acceptable solvents is crucial.
Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, related compounds are known to be irritants.[23][24][25] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive theoretical and practical framework for understanding the solubility of this compound in organic solvents. By leveraging the principles of molecular structure and intermolecular forces, and by employing standardized experimental methodologies, researchers can confidently predict and determine the solubility of this important chemical intermediate. This knowledge is essential for optimizing its use in synthesis, purification, and formulation, thereby accelerating research and development in the fields of medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | CAS 1289005-85-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 1289005-85-1|this compound|BLD Pharm [bldpharm.com]
- 9. leapchem.com [leapchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. youtube.com [youtube.com]
- 13. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 14. youtube.com [youtube.com]
- 15. chem.ws [chem.ws]
- 16. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. Solubility Measurements | USP-NF [uspnf.com]
- 21. pharmajournal.net [pharmajournal.net]
- 22. benchchem.com [benchchem.com]
- 23. fishersci.fi [fishersci.fi]
- 24. fishersci.com [fishersci.com]
- 25. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-Fluoro-5-formylbenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-formylbenzoic acid (CAS No. 1289005-85-1) is a trifunctional aromatic compound of increasing interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a fluorine atom in a meta-arrangement, offers a versatile platform for the synthesis of complex molecular entities. The presence of the fluorine atom can significantly influence the physicochemical properties of derivative compounds, including metabolic stability and binding affinity, making it a valuable building block in drug discovery. This technical guide provides a comprehensive overview of the plausible synthetic routes, physicochemical properties, and potential applications of this compound, grounded in established principles of organic chemistry.
Introduction and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1289005-85-1 | [1][2] |
| Molecular Formula | C₈H₅FO₃ | [1][2] |
| Molecular Weight | 168.12 g/mol | [1] |
| Appearance | Powder or liquid | [3] |
| Purity (Typical) | ≥ 97% | [3] |
The strategic placement of the three functional groups—a fluorine atom, a formyl group (aldehyde), and a carboxylic acid—on the benzene ring allows for a high degree of synthetic versatility. Each group can be selectively targeted for chemical modification, enabling the construction of diverse and complex molecular architectures.
Plausible Synthetic Routes
While a definitive seminal publication detailing the first synthesis of this compound is elusive, several logical and well-established synthetic strategies can be proposed based on fundamental principles of organic chemistry. These routes leverage commercially available starting materials and common organic transformations.
Route 1: Oxidation of 3-Fluoro-5-methylbenzaldehyde
A straightforward and logical approach to the synthesis of this compound is the selective oxidation of the aldehyde group of a suitable precursor, such as 3-fluoro-5-methylbenzaldehyde. However, a more common and often more practical route involves the oxidation of a methyl group to a carboxylic acid. In this proposed pathway, we will consider the oxidation of 3-fluoro-5-methylbenzaldehyde to the corresponding carboxylic acid. It is important to note that this would require the protection of the existing aldehyde or a subsequent formylation step. A more direct precursor would be 3-fluoro-5-(hydroxymethyl)benzaldehyde, which could be oxidized to the carboxylic acid.
A plausible two-step approach starting from 3-fluoro-5-methylbenzaldehyde would be:
-
Oxidation of the methyl group to a carboxylic acid: This would yield this compound. However, controlling the oxidation to selectively target the methyl group in the presence of an aldehyde can be challenging.
-
A more controlled route would involve the oxidation of 3-fluoro-5-methylbenzaldehyde to 3-fluoro-5-carboxybenzaldehyde (isophthalic acid derivative), which is not the target compound.
A more viable approach starting from a related compound would be the oxidation of 3-fluoro-5-methylbenzoic acid to the corresponding aldehyde. However, the selective oxidation of a methyl group to an aldehyde without over-oxidation to a carboxylic acid requires specific reagents and careful control of reaction conditions.
Given the functional groups, a more likely synthetic precursor is 3-bromo-5-fluorobenzaldehyde .
Route 2: Carboxylation of a 3-Bromo-5-fluorobenzaldehyde Derivative
This route offers a robust and versatile approach, starting from the commercially available 3-bromo-5-fluorobenzaldehyde. The introduction of the carboxylic acid group can be achieved through a Grignard reaction or a lithiation-carboxylation sequence.
This pathway involves the formation of a Grignard reagent from 3-bromo-5-fluorobenzaldehyde, followed by its reaction with carbon dioxide.
Diagram 1: Grignard reaction pathway for the synthesis of this compound.
Experimental Protocol (Proposed):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3-bromo-5-fluorobenzaldehyde in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.
-
Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath and then added slowly to a vigorously stirred slurry of dry ice (solid CO₂) in anhydrous THF.
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Dry Ice: Solid carbon dioxide serves as the electrophile for the carboxylation step. It must be used in excess to ensure complete reaction with the Grignard reagent.
-
Acidic Workup: The initial product of the carboxylation is a magnesium carboxylate salt. Acidification is necessary to protonate the carboxylate and isolate the final carboxylic acid product.
An alternative to the Grignard reaction is directed ortho-lithiation, followed by carboxylation. This method can offer different reactivity and selectivity profiles.
Diagram 2: Lithiation-carboxylation pathway for the synthesis of this compound.
Experimental Protocol (Proposed):
-
Lithiation: A solution of 3-bromo-5-fluorobenzaldehyde in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at -78 °C for a specified time to allow for lithium-halogen exchange.
-
Carboxylation and Workup: The subsequent carboxylation and workup steps are similar to those described for the Grignard reaction pathway.
Causality Behind Experimental Choices:
-
Low Temperature: Lithiation reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and control the reactivity of the organolithium intermediate.
-
n-Butyllithium: n-Butyllithium is a strong base and a common reagent for generating organolithium compounds via deprotonation or lithium-halogen exchange.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and materials science sectors.
-
Pharmaceutical Synthesis: The trifunctional nature of this compound allows for its incorporation into diverse molecular scaffolds. The carboxylic acid can be converted to esters, amides, or other derivatives. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate.
-
Materials Science: The rigid aromatic core and the reactive functional groups make this compound a candidate for the synthesis of novel polymers, liquid crystals, and other functional materials.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
While the specific historical details of the discovery of this compound are not prominently documented, its chemical structure and the presence of three distinct functional groups make it a compound of significant synthetic utility. The plausible synthetic routes outlined in this guide, based on well-established organic reactions, provide a framework for its laboratory-scale preparation. As the demand for sophisticated molecular building blocks in drug discovery and materials science continues to grow, the importance of versatile intermediates like this compound is likely to increase.
References
The Strategic Role of Fluorine in the Bioactivity of 3-Fluoro-5-formylbenzoic Acid: A Technical Guide
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The introduction of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide delves into the multifaceted role of the fluorine atom in the context of 3-fluoro-5-formylbenzoic acid, a trifunctional aromatic scaffold with significant potential in drug discovery. We will explore the nuanced effects of fluorine on the molecule's electronic character, metabolic stability, and potential target interactions. Furthermore, this document provides a comprehensive framework of experimental protocols for researchers to elucidate and validate the bioactivity of this and similar fluorinated compounds.
Introduction: The Fluorine Advantage in Drug Design
The strategic incorporation of fluorine has become an indispensable tactic in the development of novel therapeutics.[1] With a van der Waals radius similar to that of hydrogen, fluorine can be introduced with minimal steric perturbation.[2] However, its extreme electronegativity, the highest of any element, imparts profound changes to the electronic landscape of a molecule.[2][3] These electronic alterations can significantly influence a drug's metabolic stability, binding affinity to its target, and fundamental physicochemical properties such as acidity (pKa).[2][4][5] Consequently, fluorinated compounds are prevalent across a wide array of therapeutic areas.[4] This guide will dissect the specific contributions of the fluorine atom in this compound, a molecule poised for exploration in drug development programs.
Molecular Architecture and the Influence of Fluorine
This compound presents a unique combination of functional groups: a carboxylic acid, an aldehyde, and a fluorine atom, all attached to a central benzene ring. The interplay of these groups, particularly the influence of the fluorine atom, is critical to its potential bioactivity.
Electronic Modulation of the Aromatic System
The fluorine atom, positioned meta to both the carboxylic acid and formyl groups, exerts a strong inductive electron-withdrawing effect. This has several key consequences:
-
Increased Acidity: The electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion.[4][5] This modulation of pKa can have a profound impact on the molecule's solubility, membrane permeability, and interactions with biological targets at physiological pH.[3][5]
-
Altered Reactivity: The electronic perturbation by fluorine can also influence the reactivity of the formyl group, a known electrophile that can participate in covalent interactions with biological nucleophiles.
Metabolic Stability
A primary driver for the use of fluorine in drug design is the enhancement of metabolic stability.[2][4][6] The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[5] In the context of this compound, the fluorine atom can shield the aromatic ring from hydroxylation, a common metabolic pathway for benzoic acid derivatives, thereby potentially increasing the compound's half-life and bioavailability.[1][7]
Directing Target Interactions
The fluorine atom can participate in a range of non-covalent interactions that can enhance binding affinity and selectivity for a biological target.[2][6] These include:
-
Hydrogen Bonds: While not a classical hydrogen bond acceptor, the polarized C-F bond can engage in favorable electrostatic interactions with hydrogen bond donors on a protein target.
-
Dipole-Dipole Interactions: The significant dipole moment of the C-F bond can contribute to the overall binding energy through interactions with polar residues in a binding pocket.[3]
-
Hydrophobic Interactions: The introduction of fluorine can increase the lipophilicity of the aromatic ring, which can enhance hydrophobic interactions with the target protein.[8]
Postulated Bioactivity and Mechanistic Hypotheses
While specific biological targets for this compound are not yet extensively documented, its structural motifs suggest several plausible avenues for bioactivity. The presence of a carboxylic acid is a common feature in many enzyme inhibitors, while the aldehyde group can act as a covalent warhead. The fluorine atom, as discussed, can serve to enhance these intrinsic properties.
A plausible hypothesis is that this compound could act as an inhibitor of enzymes that recognize benzoic acid derivatives and have a nucleophilic residue in their active site. For example, certain dehydrogenases or aldose reductases could be potential targets.
Experimental Validation: A Step-by-Step Guide
To rigorously assess the role of fluorine in the bioactivity of this compound, a systematic experimental approach is necessary. The following protocols provide a comprehensive framework for this investigation.
Synthesis of this compound and a Non-fluorinated Analog
A comparative study with a non-fluorinated control, such as 5-formylbenzoic acid, is essential to delineate the specific contributions of the fluorine atom. A general synthetic approach for this compound is outlined below.
Protocol 1: Synthesis of this compound
-
Starting Material: 3-Bromo-5-fluorotoluene.
-
Oxidation: The methyl group is first oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
-
Lithiation and Formylation: The bromo-substituted position is then subjected to lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
A similar multi-step synthesis can be devised for the non-fluorinated analog starting from 3-bromotoluene.
Physicochemical Characterization
Understanding the fundamental physicochemical properties of the fluorinated and non-fluorinated compounds is crucial for interpreting biological data.
Protocol 2: Determination of pKa and Lipophilicity (LogP)
-
pKa Determination: The pKa of the carboxylic acid group for both compounds can be determined using potentiometric titration or UV-metric methods.
-
LogP Determination: The octanol-water partition coefficient (LogP) can be measured using the shake-flask method or calculated using computational software.
| Property | This compound (Predicted) | 5-Formylbenzoic Acid (Predicted) |
| pKa | Lower (More Acidic) | Higher (Less Acidic) |
| LogP | Higher (More Lipophilic) | Lower (Less Lipophilic) |
| Predicted trends in physicochemical properties. |
In Vitro Metabolic Stability Assay
This assay will quantify the impact of fluorine on the compound's resistance to metabolism.
Protocol 3: Liver Microsomal Stability Assay
-
Incubation: Incubate this compound and 5-formylbenzoic acid with liver microsomes (human or rat) in the presence of NADPH.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the remaining parent compound at each time point using LC-MS/MS.
-
Half-life Calculation: Determine the in vitro half-life (t½) for each compound.
Target-Based Enzyme Inhibition Assay
A hypothetical enzyme inhibition assay is presented to demonstrate how to assess the biological activity.
Protocol 4: Aldose Reductase Inhibition Assay
-
Enzyme and Substrate: Use recombinant human aldose reductase and its substrate, DL-glyceraldehyde.
-
Assay Conditions: Perform the assay in a suitable buffer at 37°C. The reaction progress can be monitored by the decrease in NADPH absorbance at 340 nm.
-
IC50 Determination: Measure the enzyme activity in the presence of varying concentrations of this compound and 5-formylbenzoic acid to determine their respective IC50 values.
| Compound | Predicted IC50 |
| This compound | Lower (More Potent) |
| 5-Formylbenzoic Acid | Higher (Less Potent) |
| Hypothetical results from an enzyme inhibition assay. |
Computational Modeling
Molecular docking can provide valuable insights into the binding mode and the specific role of the fluorine atom.
Protocol 5: Molecular Docking Study
-
Target Selection: Obtain the crystal structure of a potential target enzyme (e.g., aldose reductase) from the Protein Data Bank.
-
Ligand Preparation: Generate 3D structures of this compound and its non-fluorinated analog.
-
Docking Simulation: Use molecular docking software to predict the binding poses of both ligands within the enzyme's active site.
-
Analysis: Analyze the predicted binding interactions, paying close attention to the role of the fluorine atom in establishing favorable contacts with the protein.
Visualizing the Workflow and Mechanisms
Caption: A streamlined workflow for the comprehensive evaluation of this compound's bioactivity.
Caption: The multifaceted contributions of fluorine to the potential bioactivity of this compound.
Conclusion and Future Perspectives
The strategic placement of a fluorine atom on the this compound scaffold is predicted to have a profound and beneficial impact on its potential as a bioactive molecule. By enhancing metabolic stability, modulating physicochemical properties, and potentially increasing target affinity, fluorine serves as a critical determinant of the compound's drug-like properties. The experimental framework provided in this guide offers a clear path for researchers to systematically investigate these effects and unlock the therapeutic potential of this and other novel fluorinated compounds. Future studies should focus on screening this molecule against a broader range of biological targets and exploring its efficacy in cellular and in vivo models.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
theoretical studies of 3-fluoro-5-formylbenzoic acid reactivity
An In-depth Technical Guide to the Theoretical Reactivity of 3-Fluoro-5-formylbenzoic Acid
Abstract
This compound (FFBA) is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique architecture, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring, provides multiple sites for versatile chemical transformations. This guide presents a theoretical framework for understanding the reactivity of this molecule. By employing principles of computational chemistry, we will dissect the electronic structure of FFBA to predict its behavior in various chemical reactions. This analysis is crucial for researchers aiming to utilize FFBA as a building block in the synthesis of complex molecular architectures, such as in the development of novel pharmaceuticals.[2]
Introduction: The Molecular Architecture of this compound
This compound is a substituted aromatic compound with the molecular formula C₈H₅FO₃.[3] Its significance lies in the strategic placement of three distinct functional groups on the benzene ring:
-
A Formyl Group (-CHO): An electron-withdrawing group that provides a primary site for nucleophilic addition and condensation reactions.
-
A Carboxylic Acid Group (-COOH): An electron-withdrawing group that can undergo reactions such as esterification, amidation, and reduction.
-
A Fluorine Atom (-F): A strongly electronegative halogen that exerts a powerful electron-withdrawing inductive effect.
The interplay of these three groups, all of which are meta-directing and deactivating for electrophilic aromatic substitution, governs the molecule's overall reactivity. Understanding these electronic effects is paramount for designing synthetic routes that selectively target one functional group while preserving the others. The presence of a fluorine atom can also enhance the metabolic stability and binding affinity of derivative compounds, making FFBA a valuable intermediate in drug discovery.[1][4]
Theoretical & Computational Methodology
To rigorously analyze the reactivity of this compound, a computational chemistry approach is employed. Density Functional Theory (DFT) is a robust method for predicting the electronic properties and reactivity of organic molecules.[5]
Protocol for DFT Analysis
-
Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311G(d,p) basis set.[6]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Key electronic descriptors are calculated from the optimized geometry. These include:
-
Molecular Electrostatic Potential (MEP) Map: To visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to predict sites for electrophilic and nucleophilic attack, respectively.[5]
-
Natural Bond Orbital (NBO) Analysis: To determine the partial atomic charges on each atom, providing a quantitative measure of electrophilicity and nucleophilicity.
-
Caption: A typical workflow for the computational analysis of substituted benzaldehydes using DFT.
Analysis of Molecular Reactivity
The reactivity of this compound is dictated by the electronic influence of its three functional groups. All three are electron-withdrawing, which has profound consequences for the molecule's behavior.
The Hierarchy of Electrophilic Sites
The primary sites for nucleophilic attack are the carbonyl carbons of the formyl and carboxylic acid groups. Aldehydes are generally more reactive towards nucleophiles than carboxylic acids.[7][8] This is due to both steric and electronic factors. The aldehyde has only one non-hydrogen substituent, making it less sterically hindered.[7] Furthermore, the hydroxyl group of the carboxylic acid can donate electron density through resonance, slightly reducing the electrophilicity of its carbonyl carbon.
Computational NBO analysis would quantify this difference. The partial positive charge (δ+) on the formyl carbon is predicted to be significantly higher than that on the carboxylic acid carbon.
| Site | Functional Group | Predicted Partial Atomic Charge (NBO) | Predicted Reactivity towards Nucleophiles |
| Carbonyl Carbon | Formyl (-CHO) | High δ+ | High |
| Carbonyl Carbon | Carboxylic Acid (-COOH) | Moderate δ+ | Moderate |
| Aromatic Ring | Benzene | Low δ+ | Low (deactivated) |
Reactivity of the Formyl Group
The formyl group is the most reactive site for nucleophilic addition. The strong electron-withdrawing effects of the fluorine and carboxylic acid groups further enhance the electrophilicity of the aldehyde carbon, making it highly susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and cyanide.
Typical Reactions:
-
Reduction: Can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride (NaBH₄).[9]
-
Oxidation: Can be oxidized to a carboxylic acid, though this is less common given the existing carboxylic acid group.[9]
-
Nucleophilic Addition: The cornerstone of its reactivity, leading to the formation of secondary alcohols, cyanohydrins, and other derivatives.
Caption: Nucleophilic attack on the highly electrophilic formyl group.
Reactivity of the Carboxylic Acid Group
While less electrophilic than the aldehyde, the carboxylic acid group is still a key reactive center. Its most common reactions involve nucleophilic acyl substitution.
Typical Reactions:
-
Esterification: Reacts with alcohols in the presence of an acid catalyst (Fischer esterification) to form esters.
-
Amidation: Reacts with amines, typically requiring activation (e.g., conversion to an acid chloride) or high temperatures, to form amides.
-
Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[9]
It is crucial to note that strong, non-selective reducing agents like LiAlH₄ will reduce both the carboxylic acid and the aldehyde. Selective reduction requires careful choice of reagents.
Reactivity of the Aromatic Ring
The benzene ring is heavily deactivated by the three electron-withdrawing groups. This makes electrophilic aromatic substitution (e.g., nitration, halogenation) very difficult and require harsh conditions. All three substituents are meta-directing. Therefore, if an electrophilic substitution reaction were to occur, the incoming electrophile would be directed to the C2, C4, or C6 positions relative to the carboxylic acid at C1.
Conversely, the deactivation of the ring makes it more susceptible to nucleophilic aromatic substitution (SNA_r), particularly if a good leaving group is present.
Frontier Molecular Orbital (FMO) Analysis
FMO theory provides a powerful predictive tool for reactivity.
-
LUMO (Lowest Unoccupied Molecular Orbital): The distribution of the LUMO indicates the most likely sites for nucleophilic attack. For this compound, the LUMO is expected to be localized primarily over the formyl group's carbonyl carbon, confirming it as the most electrophilic site.
-
HOMO (Highest Occupied Molecular Orbital): The distribution of the HOMO indicates the most likely sites for electrophilic attack. The HOMO is typically distributed across the π-system of the aromatic ring.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, which is consistent with a deactivated aromatic ring.
Conclusion
The theoretical analysis of this compound reveals a molecule with a well-defined reactivity profile, dominated by the electrophilic nature of its two carbonyl groups. The formyl group stands out as the primary center for nucleophilic addition, its reactivity enhanced by the cumulative electron-withdrawing effects of the adjacent substituents. The carboxylic acid offers a secondary site for nucleophilic acyl substitution, while the aromatic ring is largely deactivated towards electrophilic attack. This predictable hierarchy of reactivity allows for the strategic design of synthetic pathways, enabling chemists to selectively functionalize the molecule and build complex structures. The computational methods outlined in this guide provide a robust framework for predicting and understanding this reactivity, accelerating the development of novel compounds in drug discovery and materials science.
References
- 1. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Benchchem [benchchem.com]
- 2. Cas 550363-85-4,2-FLUORO-5-FORMYLBENZOIC ACID 95 | lookchem [lookchem.com]
- 3. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. homework.study.com [homework.study.com]
- 9. Carbonyl Reactivity [www2.chemistry.msu.edu]
A Technical Guide to 3-Fluoro-5-formylbenzoic Acid for Advanced Research and Development
This guide provides an in-depth analysis of 3-fluoro-5-formylbenzoic acid (CAS No. 1289005-85-1), a key trifunctional building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, reliable synthetic routes, critical quality control parameters, and its strategic applications in the synthesis of complex molecular architectures, including potent enzyme inhibitors.
Strategic Importance in Medicinal Chemistry
This compound is a versatile aromatic compound featuring a carboxylic acid, an aldehyde, and a fluorine atom. This unique arrangement of functional groups offers orthogonal reactivity, making it a valuable intermediate in multi-step syntheses. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of derivative compounds by altering their electronic properties and lipophilicity. These characteristics make it a sought-after precursor in the development of novel therapeutics.
Commercial Availability and Procurement
This compound is readily available from a range of chemical suppliers catering to research and development as well as bulk manufacturing needs. When procuring this reagent, it is crucial to consider purity, available analytical data, and lead times.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | CAS Number | Typical Purity | Notes |
| ChemScene | 1289005-85-1 | ≥97% | Offers custom synthesis and process optimization services.[1][2] |
| BLD Pharm | 1289005-85-1 | ≥97% | Provides access to analytical data such as NMR, HPLC, and LC-MS.[3][4] |
| Ambeed | 1289005-85-1 | ≥97% | Highlights availability of comprehensive analytical data.[5] |
| Biosynth | 1289005-85-1 | High-quality | Supplies reference standards for pharmaceutical testing. |
| DempoChem | 1289005-85-1 | 97%+ | Provides computational chemistry data and documentation like COA and MSDS.[6] |
Synthesis and Manufacturing Insights
While several synthetic routes to fluorinated benzoic acids exist, a robust and scalable two-step synthesis for this compound commences with the commercially available 3-bromo-5-fluorobenzaldehyde. This method offers good control and generally provides the desired product in high purity.
Step 1: Cyanation of 3-Bromo-5-fluorobenzaldehyde
The initial step involves a Rosenmund-von Braun reaction, where the bromo-substituted benzaldehyde is converted to its nitrile precursor.
-
Reaction: 3-bromo-5-fluorobenzaldehyde is treated with copper(I) cyanide in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).
-
Causality: The use of a copper catalyst is essential to facilitate the nucleophilic substitution of the aryl bromide with the cyanide anion. NMP is an excellent solvent for this reaction due to its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at the required elevated temperature.
Experimental Protocol: Synthesis of 3-Fluoro-5-formylbenzonitrile
-
In a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3-bromo-5-fluorobenzaldehyde (1.0 eq) in NMP (approx. 4 mL per gram of starting material).
-
To this solution, add copper(I) cyanide (1.1 eq).
-
Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir.
-
Filter the mixture and dilute the filtrate with water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-5-formylbenzonitrile, which can be purified by column chromatography.
Step 2: Hydrolysis of 3-Fluoro-5-formylbenzonitrile
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under acidic or basic conditions.
-
Reaction: The nitrile intermediate is heated in the presence of a strong acid, such as aqueous sulfuric acid.
-
Causality: The strong acid protonates the nitrogen of the nitrile, making the carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and hydrolysis yield the carboxylic acid.
Experimental Protocol: Synthesis of this compound
-
Prepare a 50-70% aqueous solution of sulfuric acid by carefully adding concentrated sulfuric acid to water with cooling.
-
Add the 3-fluoro-5-formylbenzonitrile (1.0 eq) to the sulfuric acid solution in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in Drug Discovery: A Key Building Block for PARP Inhibitors
A significant application of substituted formylbenzoic acids is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies for cancers with deficiencies in DNA repair mechanisms.[7][8][9] The benzamide moiety is a common pharmacophore in PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[9] this compound provides a scaffold where the carboxylic acid can be converted to the critical benzamide, and the aldehyde can be used as a handle for further elaboration to construct the full inhibitor molecule.
Quality Control & Characterization
To ensure the reliability of experimental results, rigorous quality control of this compound is essential. The following analytical techniques are typically employed for its characterization.
Table 2: Analytical Characterization of this compound
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons and the aldehyde proton. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom and their relative positions. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | The spectrum will display distinct signals for the carboxyl carbon, the aldehyde carbon, and the aromatic carbons. The carbon atoms bonded to the fluorine will show a characteristic coupling (C-F coupling). |
| HPLC | Purity should be ≥97%, with a single major peak at the expected retention time. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 168.12 g/mol . |
Safety & Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][10]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
References
- 1. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. 1289005-85-1|this compound|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. conncoll.edu [conncoll.edu]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Methodological & Application
The Strategic Integration of 3-Fluoro-5-formylbenzoic Acid in Modern Peptidomimetic Design
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The design of novel scaffolds that can mimic the secondary structures of peptides is a key focus in this field. 3-Fluoro-5-formylbenzoic acid has emerged as a trifunctional building block of significant interest, providing a unique combination of reactive handles for the construction of complex and constrained peptidomimetic architectures. The presence of a fluorine atom can favorably modulate physicochemical properties, including lipophilicity and metabolic stability, while the aldehyde and carboxylic acid functionalities offer orthogonal handles for peptide coupling, cyclization, and diversification through multicomponent reactions. This technical guide provides an in-depth overview of the applications of this compound in peptidomimetic synthesis, including detailed protocols for its incorporation into peptide scaffolds.
Introduction: The Rationale for Fluorinated Scaffolds in Peptidomimetics
The incorporation of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The unique electronic properties of fluorine can lead to improved metabolic stability by blocking sites of enzymatic oxidation, and its high electronegativity can modulate the pKa of nearby functional groups, influencing binding interactions with biological targets.[1] Fluorinated benzoic acids, in particular, serve as valuable scaffolds in drug design.[3]
This compound is a trifunctional aromatic compound that offers a versatile platform for the synthesis of novel peptidomimetics. Its key structural features include:
-
A Carboxylic Acid: This provides a handle for standard amide bond formation with the N-terminus of a peptide or a linker.
-
An Aldehyde: This functionality allows for diverse chemical transformations, most notably reductive amination to form a stable secondary or tertiary amine linkage, serving as a peptide bond isostere. It is also a key component in multicomponent reactions like the Ugi and Passerini reactions.
-
A Fluorine Atom: The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting peptidomimetic.
These features enable the use of this compound as a versatile building block for creating peptidomimetics with enhanced stability and conformational constraint.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₃ | [4] |
| Molecular Weight | 168.12 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| CAS Number | 1289005-85-1 | [4] |
| SMILES | O=Cc1cc(F)cc(c1)C(=O)O | [4] |
Application in Peptidomimetic Synthesis: Core Protocols
Reductive Amination for Peptide Backbone Modification
A primary application of this compound is its use in reductive amination with the N-terminal amine of a peptide. This reaction creates a stable, non-hydrolyzable secondary amine linkage, effectively replacing a peptide bond and imparting resistance to proteolytic degradation. This strategy is particularly useful in solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Reductive Amination of a Resin-Bound Peptide with this compound
Objective: To couple this compound to the N-terminus of a solid-phase-bound peptide via reductive amination.
Materials:
-
Fmoc-protected peptide on a suitable solid support (e.g., Rink Amide resin)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Acetic acid (AcOH)
-
Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Equipment:
-
Solid-phase peptide synthesis vessel
-
Shaker or bubbler for agitation
-
HPLC for analysis and purification
-
Mass spectrometer for characterization
Procedure:
-
Fmoc Deprotection: Swell the resin-bound peptide in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute incubation to ensure complete removal of the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Imine Formation: Dissolve this compound (3 equivalents relative to resin loading) in DMF. Add the solution to the resin, followed by a catalytic amount of acetic acid (1% v/v). Agitate the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Reduction: Add sodium cyanoborohydride (5 equivalents) or sodium triacetoxyborohydride (5 equivalents) to the reaction vessel. Continue to agitate at room temperature for 12-16 hours.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.
-
Cleavage and Deprotection: Treat the resin with a standard cleavage cocktail for 2-3 hours. Collect the filtrate and precipitate the crude peptide in cold diethyl ether.
-
Purification and Characterization: Purify the crude product by reverse-phase HPLC and characterize by mass spectrometry to confirm the successful incorporation of the 3-fluoro-5-formylbenzoyl group.
Causality and Experimental Choices:
-
Choice of Reducing Agent: Sodium cyanoborohydride is effective at reducing imines in the presence of aldehydes, but it is toxic. Sodium triacetoxyborohydride is a milder and less toxic alternative that is often preferred.
-
Acid Catalyst: Acetic acid catalyzes the formation of the iminium ion, which is more electrophilic and reacts more readily with the reducing agent.
-
Solid-Phase vs. Solution-Phase: Performing the reaction on a solid support simplifies purification, as excess reagents can be easily washed away.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. leapchem.com [leapchem.com]
Application Notes and Protocols for the Solid-Phase Synthesis of 3-Fluoro-5-formylbenzoic Acid Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-fluoro-5-formylbenzoic acid in solid-phase synthesis. This versatile building block, featuring three distinct functional handles, offers a powerful platform for the creation of diverse molecular libraries. This document outlines detailed protocols for its immobilization, subsequent on-resin modification, and final cleavage, underpinned by a rationale for key experimental choices and supported by authoritative references.
Introduction: The Strategic Advantage of this compound in Drug Discovery
This compound is a trifunctional aromatic compound that serves as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its unique architecture, comprising a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring, allows for orthogonal chemical transformations.[1] The carboxylic acid provides a primary attachment point to a solid support. The aldehyde offers a reactive site for diverse modifications, such as reductive amination, while the fluorine atom can enhance the metabolic stability and binding affinity of the resulting derivatives.[1] This trifecta of functionalities makes it an ideal candidate for solid-phase synthesis, a technique that streamlines the production of compound libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[3]
Core Principles and Workflow Overview
The solid-phase synthesis strategy for this compound derivatives involves three main stages: immobilization onto a solid support, on-resin chemical modification of the aldehyde functionality, and cleavage of the final product from the resin.
Caption: Overall workflow for the solid-phase synthesis of this compound derivatives.
Detailed Protocols and Methodologies
Part 1: Immobilization of this compound onto a Solid Support
The initial and critical step is the covalent attachment of this compound to a suitable solid support. This is typically achieved through the formation of an ester or amide bond between the carboxylic acid of the molecule and a functionalized resin.[4]
Recommended Resin: Wang resin is a suitable choice for this protocol, as it allows for cleavage of the final product under moderately acidic conditions, preserving many acid-sensitive functional groups.[5]
Protocol 1: Immobilization via Esterification to Wang Resin
-
Resin Swelling: Swell 1 gram of Wang resin (1.0 mmol/g loading) in 10 mL of dichloromethane (DCM) for 1 hour in a solid-phase synthesis vessel.[6] After swelling, drain the DCM.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 3 equivalents of this compound (relative to resin loading) and 3 equivalents of a coupling reagent such as HBTU in a minimal amount of N,N-dimethylformamide (DMF).[6] Add 6 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to the solution.[6]
-
Coupling Reaction: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Capping of Unreacted Sites: To block any unreacted hydroxyl groups on the resin, add a capping solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) and react for 1 hour.[6]
-
Washing: Thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents and byproducts.[7] Dry the resin under vacuum.
Table 1: Reagent Quantities for Immobilization
| Reagent | Equivalents (relative to resin) |
| This compound | 3 |
| HBTU | 3 |
| DIPEA | 6 |
| Acetic Anhydride (for capping) | 10 |
| Pyridine (for capping) | 10 |
Part 2: On-Resin Modification via Reductive Amination
With the scaffold securely anchored to the solid support, the aldehyde functionality is now available for chemical diversification. Reductive amination is a robust and widely used method for the synthesis of secondary amines from aldehydes.[8]
Caption: Reaction scheme for on-resin reductive amination.
Protocol 2: On-Resin Reductive Amination
-
Resin Swelling: Swell the this compound-functionalized resin in a suitable solvent such as 1,2-dichloroethane (DCE).
-
Imine Formation: Add a solution of the desired primary amine (5-10 equivalents) in DCE to the swollen resin. If the amine is a salt, add an equivalent of a non-nucleophilic base like DIPEA. Agitate the mixture for 1-2 hours at room temperature.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (5-10 equivalents) to the reaction mixture.[9] Continue to agitate for 12-24 hours at room temperature.
-
Washing: Wash the resin thoroughly with DCM (3x), methanol (3x), and DMF (3x) to remove excess reagents and byproducts.[7] Dry the resin under vacuum.
Part 3: Cleavage of the Final Product from the Resin
The final step is the cleavage of the synthesized molecule from the solid support. For Wang resin, this is achieved under acidic conditions.[5]
Protocol 3: Acidic Cleavage from Wang Resin
-
Resin Preparation: Place the dried, functionalized resin in a cleavage vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v).[3] TIS acts as a scavenger to trap any reactive carbocations that may form during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-3 hours.[10]
-
Product Isolation: Filter the resin and collect the filtrate containing the cleaved product.
-
Purification: Concentrate the filtrate under reduced pressure and precipitate the crude product by adding cold diethyl ether. The product can then be further purified by techniques such as high-performance liquid chromatography (HPLC).
Analytical Monitoring of Solid-Phase Synthesis
Monitoring the progress of reactions on the solid phase is crucial for optimizing protocols and ensuring the desired product is being formed.[11] Several analytical techniques can be employed:
-
FT-IR Spectroscopy: Useful for monitoring the appearance or disappearance of key functional groups, such as the aldehyde carbonyl stretch.[12]
-
Gel-Phase NMR: Can provide structural information about the resin-bound molecules, although spectral resolution may be lower than in solution-phase NMR.[12]
-
Cleavage and Analysis: A small aliquot of the resin can be subjected to the cleavage protocol, and the resulting product analyzed by LC-MS to confirm its identity and purity.[13]
Conclusion
The protocols outlined in these application notes provide a robust framework for the utilization of this compound in solid-phase synthesis. By leveraging its unique trifunctional nature, researchers can efficiently generate libraries of novel compounds for screening in drug discovery and other applications. The provided methodologies, coupled with careful analytical monitoring, will enable the successful synthesis of a diverse range of derivatives based on this versatile scaffold.
References
- 1. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Benchchem [benchchem.com]
- 2. Cas 550363-85-4,2-FLUORO-5-FORMYLBENZOIC ACID 95 | lookchem [lookchem.com]
- 3. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 4. Protic acid immobilized on solid support as an extremely efficient recyclable catalyst system for a direct and atom economical esterification of carboxylic acids with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. gctlc.org [gctlc.org]
- 9. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 13. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Fluoro-5-formylbenzoic Acid as a Strategic Building Block for the Synthesis of Advanced Heterocyclic Compounds
Introduction: The Unique Tri-functionality of a Modern Synthetic Workhorse
In the landscape of medicinal chemistry and materials science, the demand for sophisticated molecular scaffolds with tailored properties is incessant. 3-Fluoro-5-formylbenzoic acid has emerged as a preeminent building block, valued for its unique trifunctional architecture.[1] This compound strategically positions a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring, offering a versatile platform for constructing complex heterocyclic systems.[1][2]
The presence of these three distinct functional groups allows for a high degree of control and selectivity in synthetic transformations.[1] The aldehyde serves as a prime site for condensation and cyclization reactions, the carboxylic acid provides a handle for forming amides or esters and can participate in ring-closing steps, while the fluorine atom imparts critical physicochemical modifications. The judicious incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's synthetic utility. It moves beyond simple reaction listings to explain the causality behind protocol choices, offering field-proven insights into its application for constructing medicinally relevant heterocyclic cores.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1289005-85-1 |
| Molecular Formula | C₈H₅FO₃ |
| Molecular Weight | 168.12 g/mol |
| Appearance | White to off-white solid[3] |
| Melting Point | 174.5-178.5 °C[6] |
| Boiling Point | 330.9 °C at 760 mmHg[6] |
| Purity | Typically ≥95% |
Storage and Safety:
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[6]
-
Safety: The compound is classified as an irritant.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive handling information.
Core Application 1: Synthesis of Dihydrophthalazinones – The Gateway to PARP Inhibitors
A landmark application of this compound is its role as a key precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2] The phthalazinone core of drugs like Olaparib can be efficiently constructed using this building block.
Reaction Principle: The synthesis involves a direct, one-pot condensation and cyclization reaction between the aldehyde and carboxylic acid functionalities of this compound and hydrazine. The aldehyde first reacts with hydrazine to form a hydrazone intermediate. Subsequent intramolecular acylation by the neighboring carboxylic acid group, driven by heat, leads to the formation of the stable, bicyclic phthalazinone ring system.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Benchchem [benchchem.com]
- 3. leapchem.com [leapchem.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cas 550363-85-4,2-FLUORO-5-FORMYLBENZOIC ACID 95 | lookchem [lookchem.com]
Application Notes and Protocols for Amide Coupling Reactions with 3-Fluoro-5-formylbenzoic Acid
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the successful amide coupling of 3-fluoro-5-formylbenzoic acid. This valuable building block is frequently utilized in medicinal chemistry and drug discovery programs. The presence of both a moderately activated carboxylic acid and a reactive aldehyde functionality presents unique challenges and opportunities for chemoselective synthesis. This document explores the underlying principles of common amide coupling strategies, offers step-by-step protocols for various activation methods, and addresses critical considerations such as chemoselectivity, potential side reactions, and purification. The insights provided herein are targeted toward researchers, scientists, and drug development professionals to facilitate the efficient and reliable synthesis of novel amide derivatives.
Introduction: The Significance of this compound in Drug Discovery
This compound is a key synthetic intermediate in the development of a wide range of biologically active molecules. The substituted benzoic acid motif is a common feature in many pharmaceutical agents, and the strategic placement of the fluoro and formyl groups allows for diverse downstream modifications. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the final compound. The formyl group serves as a versatile handle for subsequent reactions, such as reductive amination, Wittig reactions, or the formation of various heterocyclic systems. Consequently, robust and high-yielding methods for the amide coupling of this substrate are of paramount importance.
The primary challenge in the amide coupling of this compound lies in the potential for the amine to react with the aldehyde group, leading to the formation of an imine byproduct. This guide will address this challenge by providing protocols that either favor the desired amide formation under specific conditions or employ a protecting group strategy for the aldehyde.
Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a non-reactive carboxylate-ammonium salt.[1][2] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. Several classes of reagents have been developed to achieve this activation.
Carbodiimide-Mediated Coupling
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used coupling agents.[3][4] The reaction mechanism involves the initial reaction of the carbodiimide with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then attacked by the amine to furnish the desired amide and a urea byproduct.
To mitigate side reactions, such as the formation of a stable N-acylurea, and to reduce the risk of racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often employed.[5][6] HOBt reacts with the O-acylisourea intermediate to form an activated HOBt-ester, which is more stable and less prone to side reactions.[5] This HOBt-ester is then cleanly converted to the amide upon reaction with the amine.
Caption: Carbodiimide (EDC) and HOBt mediated amide coupling mechanism.
Acyl Chloride Formation
An alternative and highly effective method for activating the carboxylic acid is its conversion to the corresponding acyl chloride.[2][7] Reagents such as oxalyl chloride and thionyl chloride are commonly used for this transformation.[8][9][10] The resulting acyl chloride is a highly electrophilic species that reacts rapidly with amines to form the amide.[11] This method is often advantageous for less reactive amines or sterically hindered substrates.[12] A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct generated during the reaction.[8]
Caption: General workflow for amide synthesis via an acyl chloride intermediate.
Chemoselectivity and Protecting Group Strategy
The presence of the aldehyde in this compound necessitates careful consideration of chemoselectivity. Under certain conditions, particularly with primary amines, the formation of an imine can compete with the desired amide coupling.
For many secondary amines and less reactive primary amines, direct coupling without protection of the aldehyde can be successful. However, for more nucleophilic primary amines or when imine formation is observed as a significant side reaction, protection of the aldehyde is recommended.
A common and effective protecting group for aldehydes is an acetal, such as a dimethyl acetal or a cyclic acetal (dioxolane).[13][14] These groups are stable to the basic and nucleophilic conditions of amide coupling and can be readily removed under acidic conditions after the amide bond has been formed.
Experimental Protocols
Protocol 1: Direct Amide Coupling using EDC and HOBt
This protocol is suitable for secondary amines and less reactive primary amines where imine formation is not a significant concern.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).
-
Add the amine (1.1 equivalents) to the solution.
-
Add HOBt (1.2 equivalents) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA or Et3N (2.5 equivalents) dropwise to the stirred solution.
-
Add EDC·HCl (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Amide Coupling via Acyl Chloride Formation
This protocol is recommended for sterically hindered or electron-deficient amines.[15]
Materials:
-
This compound
-
Oxalyl chloride (1.5 equivalents) or Thionyl chloride (1.5 equivalents)
-
Catalytic amount of anhydrous DMF
-
Anhydrous DCM or Toluene
-
Amine (1.2 equivalents)
-
Triethylamine (Et3N) or Pyridine (2.0 equivalents)
-
Standard workup and purification reagents
Procedure: Part A: Acyl Chloride Formation
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and suspend it in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride or thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The resulting crude acyl chloride is typically used immediately in the next step.
Part B: Amidation
-
Dissolve the crude 3-fluoro-5-formylbenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.2 equivalents) and Et3N or pyridine (2.0 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Amide Coupling with Aldehyde Protection
This protocol is advised when working with reactive primary amines to prevent imine formation.
Materials:
-
This compound
-
Ethylene glycol (2.0 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Amine (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA or Et3N (2.5 equivalents)
-
Anhydrous DCM or DMF
-
Aqueous HCl (for deprotection)
-
Standard workup and purification reagents
Procedure: Part A: Acetal Protection
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (1.0 equivalent), ethylene glycol (2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the protected carboxylic acid.
Part B: Amide Coupling
-
Follow Protocol 1 using the acetal-protected 3-fluoro-5-(1,3-dioxolan-2-yl)benzoic acid.
Part C: Deprotection
-
Dissolve the purified, protected amide in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.
-
Stir the mixture at room temperature for 2-6 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO3 and extract the product with ethyl acetate or DCM.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the final amide product.
Data Presentation
The choice of coupling method can significantly impact the yield, particularly depending on the nature of the amine. Below is a representative table summarizing expected outcomes for different amine substrates.
| Entry | Amine Substrate | Recommended Protocol | Expected Yield Range (%) | Key Considerations |
| 1 | Morpholine (Secondary, cyclic) | Protocol 1 | 85-95 | Direct coupling is generally efficient. |
| 2 | Aniline (Primary, electron-deficient) | Protocol 2 | 70-85 | Acyl chloride method is often superior for less nucleophilic amines.[16] |
| 3 | Benzylamine (Primary, reactive) | Protocol 3 | 80-90 (overall) | Protection of the aldehyde is recommended to avoid imine formation. |
| 4 | tert-Butylamine (Primary, sterically hindered) | Protocol 2 | 60-75 | Acyl chloride activation is effective for hindered amines.[12] |
Troubleshooting
Caption: Decision tree for troubleshooting common amide coupling issues.
Conclusion
The successful synthesis of amides from this compound is readily achievable with careful consideration of the amine substrate's reactivity and the potential for side reactions. For a broad range of amines, direct coupling using standard carbodiimide chemistry or conversion to an acyl chloride provides high yields of the desired product. In cases where imine formation is a concern, a straightforward protection-coupling-deprotection sequence ensures a clean and efficient synthesis. The protocols and guidelines presented in this document offer a robust framework for researchers engaged in the synthesis of novel molecules derived from this versatile building block.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 3-Fluoro-5-formylbenzoic Acid in Modern Macrocyclization Reactions
Introduction: A Trifunctional Building Block for Complex Architectures
In the landscape of medicinal chemistry and materials science, the synthesis of macrocycles—large ring structures—presents a formidable challenge, yet offers immense rewards in terms of therapeutic potential and novel material properties. The conformational rigidity and reduced proteolytic susceptibility of macrocycles make them highly desirable scaffolds.[1] The choice of building blocks for macrocyclization is therefore critical. 3-Fluoro-5-formylbenzoic acid is an exemplary trifunctional reagent, strategically designed for the construction of complex macrocyclic systems. Its utility stems from the orthogonal reactivity of its three key functional groups: a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring.
The carboxylic acid and aldehyde moieties serve as primary handles for cyclization. The aldehyde can readily participate in imine-forming reactions, a cornerstone of dynamic covalent chemistry, or undergo reductive amination to form stable amine linkages.[2][3][4] The carboxylic acid is a classic functional group for macrolactamization.[5] The fluorine atom, while seemingly a subtle modification, imparts significant advantages. It can enhance metabolic stability, modulate binding affinity, and serve as a sensitive ¹⁹F NMR probe for conformational analysis.[6][7] This guide provides an in-depth exploration of proposed macrocyclization strategies utilizing this compound, complete with detailed protocols for researchers in drug development and chemical synthesis.
Proposed Macrocyclization Strategies and Mechanistic Rationale
The unique arrangement of functional groups on this compound allows for several distinct and powerful macrocyclization strategies. Below, we detail the core principles and provide exemplary protocols for each approach.
Strategy 1: Imine-Based Macrocyclization via Dynamic Covalent Chemistry (DCvC)
Dynamic Covalent Chemistry (DCvC) leverages reversible reactions to allow for "error correction" during the formation of complex molecular architectures, often leading to thermodynamically favored products in high yields.[8] The reaction between an aldehyde and a primary amine to form an imine is a classic example of a dynamic covalent reaction.[9] We propose using this compound as a "linchpin" to cyclize a linear precursor bearing two primary amine functionalities.
Causality of Experimental Choices: The reaction is typically acid-catalyzed to facilitate the dehydration step in imine formation. The choice of solvent is critical; a solvent that allows for the removal of water (e.g., via a Dean-Stark trap) will drive the equilibrium towards the macrocyclic imine product. This approach is particularly powerful for creating libraries of related macrocycles by varying the diamine precursor.
Caption: Workflow for Imine-Based Macrocyclization.
Protocol 1: Synthesis of a Macrocyclic Di-imine
-
Materials:
-
This compound (1.0 eq)
-
Linear diamine precursor (e.g., 1,n-diaminoalkane or a peptide with terminal amines) (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound and the linear diamine precursor.
-
Add anhydrous toluene to achieve a concentration of approximately 0.01 M. This high dilution condition favors intramolecular cyclization over intermolecular polymerization.
-
Add p-TSA to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Combine fractions containing the desired product and remove the solvent to yield the pure macrocyclic di-imine.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The imine protons should be visible in the ¹H NMR spectrum, and the molecular weight should correspond to the cyclized product.
-
Strategy 2: Reductive Amination for Stable Macrocycles
While macrocyclic imines are valuable, their reversibility can be a drawback for applications requiring high stability. The imine bonds can be easily reduced to form stable secondary amine linkages. This two-step, one-pot approach provides robust macrocycles that are not susceptible to hydrolysis.
Causality of Experimental Choices: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents for this transformation. NaBH₃CN is particularly useful as it is selective for imines over aldehydes, allowing for a one-pot cyclization and reduction process. The reaction is typically performed in an alcoholic solvent like methanol, which is compatible with the reducing agent.
Caption: Workflow for Reductive Amination of Macrocyclic Imines.
Protocol 2: Reduction of Macrocyclic Di-imine to a Stable Diamine
-
Materials:
-
Crude or purified macrocyclic di-imine from Protocol 1 (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.5 eq)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Dissolve the macrocyclic di-imine in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ to the solution in small portions. Gas evolution may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pure macrocyclic diamine.
-
-
Characterization:
-
Confirm the structure by NMR and HRMS. The disappearance of the imine proton signals and the appearance of new signals corresponding to the N-H and C-H of the newly formed secondary amines in the ¹H NMR spectrum are indicative of a successful reduction.
-
Strategy 3: Macrolactamization Utilizing the Carboxylic Acid
Macrolactamization, the formation of a cyclic amide, is a robust and widely used strategy for synthesizing peptide and non-peptide macrocycles.[5] In this approach, the carboxylic acid of this compound is activated and reacted with a primary or secondary amine of a linear precursor.
Causality of Experimental Choices: The aldehyde group must be protected to prevent unwanted side reactions during the amide bond formation. A common protecting group for aldehydes is an acetal, which is stable under the conditions of amide coupling but can be easily removed later under mild acidic conditions. Amide coupling reagents such as HATU or HBTU are used to activate the carboxylic acid and facilitate efficient cyclization, even at high dilution.
Protocol 3: Protected Macrolactamization
-
Materials:
-
3-Fluoro-5-(1,3-dioxolan-2-yl)benzoic acid (protected aldehyde) (1.0 eq)
-
Linear precursor with a terminal amine (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Step A: Protection: Protect the aldehyde of this compound as a dimethyl or ethylene glycol acetal using standard procedures.
-
Step B: Macrolactamization:
-
Dissolve the protected benzoic acid derivative and the linear amine precursor in anhydrous DMF to a concentration of ~0.005 M.
-
Add DIPEA to the solution, followed by HATU.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.
-
-
Step C: Deprotection:
-
Upon completion of the cyclization, add an aqueous acid solution (e.g., 1 M HCl) to the reaction mixture to hydrolyze the acetal protecting group.
-
Stir until the deprotection is complete (monitor by LC-MS).
-
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by preparative HPLC to obtain the pure macrocyclic lactam.
-
-
Characterization:
-
Confirm the structure by NMR and HRMS. Key signals will include the amide N-H proton and the restored aldehyde proton in the ¹H NMR spectrum.
-
Quantitative Data Summary
The following table summarizes the proposed macrocyclization strategies, highlighting their key features and potential outcomes. The expected yields are estimates based on similar reactions reported in the literature and will be highly dependent on the specific linear precursor used.
| Strategy | Key Functional Groups Used | Type of Macrocycle | Key Reagents | Potential Advantages | Estimated Yield |
| Imine Formation (DCvC) | Aldehyde, external diamine | Macrocyclic Di-imine | p-TSA, Toluene | Thermodynamic product, reversible | 40-70% |
| Reductive Amination | Aldehyde, external diamine | Stable Macrocyclic Diamine | NaBH₄ or NaBH₃CN | High stability, irreversible linkage | 70-90% (from imine) |
| Macrolactamization | Carboxylic acid, external amine | Macrocyclic Lactam | HATU, DIPEA, Acetal protection | Robust amide bond, aldehyde available for post-cyclization modification | 30-60% |
Conclusion and Future Outlook
This compound is a versatile and highly valuable building block for the synthesis of novel macrocycles. The protocols outlined in this guide provide a framework for its application in dynamic covalent chemistry, stable macrocycle synthesis, and macrolactamization strategies. The presence of the fluorine atom offers a unique handle for both modulating physicochemical properties and for analytical purposes using ¹⁹F NMR. Researchers and drug development professionals are encouraged to explore these methodologies to access new chemical space and develop next-generation macrocyclic therapeutics and materials.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 8. Recent advances in dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymeric Emissive Materials Based on Dynamic Covalent Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-Fluoro-5-formylbenzoic Acid in the Synthesis of Novel Enzyme Inhibitors
Abstract
This technical guide provides an in-depth exploration of 3-fluoro-5-formylbenzoic acid as a strategic building block in the synthesis of potent and selective enzyme inhibitors. We delve into the unique chemical attributes of this trifunctional reagent, elucidating how the interplay between its carboxylic acid, aldehyde, and fluorine moieties offers a versatile platform for modern drug discovery. Through detailed protocols and mechanistic insights, this note serves as a practical resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this compound in their synthetic campaigns, with a focus on the development of inhibitors for key therapeutic targets like Poly(ADP-ribose) Polymerase (PARP) and Indoleamine 2,3-dioxygenase (IDO1).
Introduction: The Strategic Advantage of a Trifunctional Building Block
In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a lead compound. This compound has emerged as a valuable scaffold due to its trifunctional nature, which provides orthogonal chemical handles for molecular elaboration.
-
The carboxylic acid group serves as a primary anchor for amide bond formation, a ubiquitous linkage in bioactive molecules, readily coupling with various amine-containing fragments.
-
The formyl (aldehyde) group is a versatile functional group for constructing carbon-carbon or carbon-nitrogen bonds through reactions such as reductive amination, Wittig olefination, and various condensation reactions.
-
The fluorine atom , strategically placed on the aromatic ring, is not merely a passive substituent. Its high electronegativity can profoundly influence the molecule's properties, often enhancing metabolic stability, increasing binding affinity by forming favorable interactions with enzyme active sites, and modulating the acidity of the carboxylic acid.[1][2] The judicious incorporation of fluorine is a well-established strategy for optimizing drug-like properties.[1]
This unique combination of reactive sites allows for a modular and divergent approach to library synthesis, making this compound an ideal starting point for targeting diverse enzyme classes.
Physicochemical Properties and Orthogonal Reactivity
The utility of this compound is rooted in the distinct reactivity of its three functional groups, which can often be addressed selectively under different reaction conditions.
| Property | Value | Reference |
| CAS Number | 1289005-85-1 | [3][4][5] |
| Molecular Formula | C₈H₅FO₃ | [3][4] |
| Molecular Weight | 168.12 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [3][5] |
Causality of Reactivity:
-
Carboxylic Acid (pKa Modulation): The electron-withdrawing fluorine atom meta to the carboxyl group increases its acidity compared to benzoic acid, which can influence reaction kinetics in coupling reactions and modulate the pKa of the final inhibitor, potentially affecting cell permeability and target engagement. This group is the primary site for standard peptide coupling reactions.
-
Aldehyde: The aldehyde is a key site for diversification. It is susceptible to nucleophilic attack, making it ideal for reductive amination to introduce basic amine groups, which are often crucial for salt formation and solubility. It can also be used to form heterocyclic rings, a common feature in many enzyme inhibitors.
-
Aromatic Fluorine: Beyond electronics, the fluorine substituent provides a powerful tool for improving pharmacokinetic properties. It can block sites of metabolism (metabolic blocking) and enhance membrane permeability.[1] Its ability to participate in hydrogen bonds and other non-covalent interactions can also lead to a significant increase in binding potency.
Application Case Study I: Synthesis of PARP Inhibitors
Background: Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway, particularly in base excision repair.[6] Inhibitors of PARP have shown remarkable success in cancer therapy, exploiting the concept of "synthetic lethality" in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7][8] Several PARP inhibitors, including Olaparib and Rucaparib, have been approved for treating various cancers.[9][10]
Synthetic Strategy: The core scaffold of many PARP inhibitors consists of a benzamide moiety that mimics the nicotinamide portion of the NAD+ cofactor, binding tightly within the enzyme's active site. This compound is an ideal precursor for this scaffold. The carboxylic acid is used to form the critical amide bond, while the aldehyde provides a vector for introducing additional pharmacophoric elements or linking to other fragments that can extend into other pockets of the enzyme.[7]
Protocol 1: Amide Coupling to Form a Key Benzamide Intermediate
This protocol describes a standard procedure for coupling this compound with a representative amine, such as N-Boc-piperazine, a common fragment in PARP inhibitor design.[8]
Objective: To synthesize (4-(tert-butoxycarbonyl)piperazin-1-yl)(3-fluoro-5-formylphenyl)methanone.
Materials:
-
This compound
-
N-Boc-piperazine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM (or DMF).
-
Amine Addition: Add N-Boc-piperazine (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes. The base is crucial to neutralize the hexafluorophosphate salt formed and to deprotonate the amine.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the coupling agent (e.g., HATU, 1.2 eq) portion-wise. The use of modern coupling agents like HATU minimizes side reactions and promotes high yields.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous wash removes excess reagents and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
Caption: Workflow for amide coupling of this compound.
Application Case Study II: Synthesis of IDO1 Inhibitors
Background: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[11][12] In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress effector T-cell function and promote an immunosuppressive state.[13] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[14]
Synthetic Strategy: Many small molecule IDO1 inhibitors are designed to interact with the heme iron in the active site or occupy the tryptophan binding pocket.[13] The versatile functionality of this compound allows for the synthesis of diverse scaffolds suitable for IDO1 inhibition. A common synthetic operation in medicinal chemistry is reductive amination, which can be used to connect the aldehyde functionality of our building block to a variety of primary or secondary amines, generating inhibitors with diverse chemical properties.
Protocol 2: Reductive Amination to Synthesize a Diversified Inhibitor Scaffold
This protocol details the reductive amination of the aldehyde group on a this compound derivative (e.g., the methyl ester, to protect the carboxylic acid) with a model primary amine.
Objective: To synthesize a secondary amine derivative via reductive amination.
Materials:
-
Methyl 3-fluoro-5-formylbenzoate (can be prepared by esterification of the starting acid)
-
A primary amine (e.g., 4-fluoroaniline)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification (Optional but Recommended): First, protect the carboxylic acid, for example, as a methyl ester using methanol and a catalytic amount of sulfuric acid under reflux, to prevent unwanted side reactions.
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-fluoro-5-formylbenzoate (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE.
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 1-2 drops). The acid catalyzes the formation of the intermediate iminium ion, which is the species that gets reduced. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is a mild and selective reducing agent, ideal for reductive aminations, as it does not readily reduce the aldehyde starting material.
-
Reaction: Stir the reaction at room temperature for 3-12 hours. Monitor completion by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the resulting crude product by flash column chromatography to yield the desired secondary amine. This product can then be hydrolyzed back to the carboxylic acid if needed for the final inhibitor structure.
Caption: Workflow for reductive amination using the aldehyde handle.
Representative Data and Characterization
Compounds derived from fluorinated benzoic acid scaffolds have demonstrated potent inhibitory activity against various enzyme targets. The table below summarizes representative data from the literature for inhibitors where such building blocks are conceptually relevant.
| Enzyme Target | Inhibitor Type | IC₅₀ Value | Cell-Based Potency | Reference |
| PARP-1 | Benzamide-based | 30 nM | Selective cytotoxicity in BRCA1-deficient cells | [7] |
| PARP-2 | Benzamide-based | 2 nM | N/A | [7] |
| IDO1 | Indole-based (fluorinated) | Good potency in human whole blood assay | Favorable ADME profile | [13] |
| mGluR5 | Benzamide-based | Low nanomolar | CNS exposure in rats | [15][16] |
Standard Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential to confirm the structure of the synthesized inhibitors and verify the successful incorporation of the this compound scaffold.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the final compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the intermediates and final products.
Conclusion
This compound represents a powerful and versatile building block for the synthesis of sophisticated enzyme inhibitors. Its trifunctional nature provides a robust platform for generating molecular diversity through reliable and well-established chemical transformations such as amide coupling and reductive amination. The strategic inclusion of a fluorine atom offers a proven method for enhancing the pharmacological properties of the resulting inhibitors. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for leveraging this valuable reagent in the pursuit of novel therapeutics.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. This compound;1289005-85-1, CasNo.1289005-85-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 1289005-85-1|this compound|BLD Pharm [bldpharm.com]
- 6. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 11. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 13. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of indoleamine 2,3-dioxygenase inhibitors using machine learning based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-5-formylbenzoic Acid
Welcome to the technical support center for 3-fluoro-5-formylbenzoic acid, a critical trifunctional building block in modern drug discovery and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and optimization. Here, we move beyond simple protocols to address the causality behind experimental choices, providing a framework for troubleshooting and rational reaction design.
Section 1: Core Synthesis Strategies & Mechanistic Considerations
The synthesis of this compound is not trivial due to the competing electronic effects of its functional groups. The fluorine and carboxyl groups are electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution, which complicates direct formylation. Therefore, successful synthesis relies on either a multi-step approach from a suitable precursor or the challenging oxidation of a pre-functionalized ring.
Primary Synthetic Pathways
Two principal strategies are commonly employed for the synthesis of this molecule:
-
Oxidation of 3-Fluoro-5-methylbenzoic Acid: This is often the most direct route if the starting material is available. The primary challenge is preventing over-oxidation of the desired aldehyde product to a dicarboxylic acid.[1] Careful selection of the oxidizing agent and strict control of reaction conditions are paramount for achieving high selectivity.[1][2]
-
Multi-step Synthesis via Formylation or Halogen-Metal Exchange: This involves building the molecule from a more readily available starting material, such as 3-bromofluorobenzene or 3-fluorobenzoic acid. These routes can offer better control but require more synthetic steps. A common, though challenging, method is the Vilsmeier-Haack formylation.[3][4]
Decision Workflow for Synthetic Route Selection
Choosing the optimal synthetic route depends on factors such as starting material availability, scale, and laboratory capabilities. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a synthetic strategy.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the direct formylation of 3-fluorobenzoic acid so difficult?
A1: The primary challenge lies in the electronic nature of the substrate. The carboxylic acid (-COOH) group is a powerful deactivating group for electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.[4] It withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards the electrophilic Vilsmeier reagent (an iminium salt).[4][5] While the fluorine atom is also deactivating via induction, its lone pairs can provide some resonance donation. However, the overall effect of the two groups makes the reaction sluggish, often requiring harsh conditions that can lead to decomposition or side reactions.
Q2: I am attempting an oxidation route. What are the most common side products to expect?
A2: The most common and problematic side product is the over-oxidized 3-fluoro-isophthalic acid (a dicarboxylic acid). This occurs when the initially formed aldehyde is further oxidized under the reaction conditions.[1] Another potential impurity is unreacted starting material (e.g., 3-fluoro-5-methylbenzoic acid). The presence of these impurities complicates purification, as their polarity can be very similar to the desired product.
Q3: What is the role of the Vilsmeier reagent and why is it moisture-sensitive?
A3: The Vilsmeier reagent is the active electrophile in the formylation reaction. It is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][5] The resulting chloroiminium salt is a potent electrophile. It is highly sensitive to moisture because water can rapidly hydrolyze it back to DMF and other byproducts, effectively quenching the reagent and preventing the formylation reaction. Therefore, all reagents must be anhydrous and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[6]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. Use a solvent system that provides good separation between your starting material, product, and any expected side products (e.g., a mixture of ethyl acetate and hexanes, often with a trace of acetic acid to improve spot shape for carboxylic acids). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7] It can accurately determine the consumption of starting material and the formation of the product.[7]
Section 3: Troubleshooting Guide
Even with a well-designed protocol, experimental challenges are common. This section provides a structured approach to diagnosing and solving issues encountered during the synthesis.
Troubleshooting Workflow for Low or No Product Yield
Caption: A systematic workflow for troubleshooting low product yield.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Insufficiently Activated Substrate: For Vilsmeier-Haack, the -COOH group is strongly deactivating.[4][6] | Consider protecting the carboxylic acid as an ester to increase ring activation. Alternatively, use a more activated starting material. |
| Suboptimal Reagent Stoichiometry: Incorrect molar ratios of formylating or oxidizing agents.[6] | Systematically vary the molar ratio of the key reagent to the substrate to find the optimal balance between conversion and side product formation.[6] | |
| Presence of Moisture: Particularly critical for Vilsmeier-Haack or reactions involving organometallics.[5][6] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[6] | |
| Multiple Spots on TLC / Impure Product | Over-oxidation: The aldehyde product is oxidized further to a dicarboxylic acid.[1] | Use a milder oxidizing agent (e.g., MnO₂). If using a strong oxidant like KMnO₄, carefully control the temperature (e.g., run at 0 °C) and stoichiometry. |
| Incomplete Reaction: Significant amount of starting material remains. | Increase reaction time or temperature moderately while monitoring by TLC to avoid byproduct formation. Ensure efficient stirring. | |
| Di-formylation or Other Side Reactions: Can occur under harsh conditions or with highly activated substrates. | Use lower temperatures and add the formylating agent slowly to maintain control.[5] | |
| Difficulty with Product Isolation/Purification | Product is soluble in the aqueous phase: The carboxylate salt is highly water-soluble. | During work-up, ensure the aqueous layer is acidified to a pH of 1-2 with an acid like HCl before extracting with an organic solvent. This protonates the carboxylate, making the product less polar and more soluble in solvents like ethyl acetate.[8] |
| Formation of an Emulsion during Extraction: | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. | |
| Co-precipitation of Impurities: Starting material or byproducts have similar solubility to the product. | For recrystallization, perform a solvent screen to find a system that maximizes the solubility difference. Column chromatography may be necessary if recrystallization is ineffective.[2][6] |
Section 4: Experimental Protocols & Data
Protocol 1: Selective Oxidation of 3-Fluoro-5-methylbenzoic Acid
This protocol provides a generalized method. Optimization of temperature, time, and stoichiometry is recommended for specific laboratory conditions.
Materials:
-
3-Fluoro-5-methylbenzoic acid (1.0 eq)
-
Potassium permanganate (KMnO₄) (approx. 2.0-3.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-fluoro-5-methylbenzoic acid in an aqueous solution of NaOH or KOH.
-
Oxidation: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of KMnO₄ in water portion-wise, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously. Monitor the reaction by TLC or HPLC until the starting material is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Quenching: Cool the mixture in an ice bath and carefully quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and only the brown MnO₂ precipitate remains.
-
Work-up: Filter the mixture through a pad of celite to remove the MnO₂ solids, washing the filter cake with a small amount of hot water.
-
Isolation: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl to pH 1-2. A white precipitate of this compound should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).[2]
Protocol 2: Analytical Characterization by HPLC
Objective: To assess the purity of the synthesized this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, and equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Prep | Accurately weigh ~1 mg of sample and dissolve in 10 mL of a 50:50 acetonitrile/water mixture.[7] |
Expected Analytical Data
| Analysis | Expected Result |
| Molecular Formula | C₈H₅FO₃[9][10] |
| Molecular Weight | 168.12 g/mol [9][10] |
| ¹H NMR (DMSO-d₆) | Signals expected for aromatic protons (approx. 7.5-8.5 ppm), aldehyde proton (~10.0 ppm), and carboxylic acid proton (>13.0 ppm, broad). |
| ¹³C NMR (DMSO-d₆) | Signals expected for aromatic carbons (some showing C-F coupling), carboxyl carbon (~165 ppm), and aldehyde carbon (~192 ppm).[2] |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 167.02.[2] |
References
- 1. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemscene.com [chemscene.com]
- 10. This compound;1289005-85-1, CasNo.1289005-85-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
preventing over-oxidation of the formyl group in 3-fluoro-5-formylbenzoic acid
Welcome to the technical support center for methodologies involving 3-fluoro-5-formylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges in the synthetic manipulation of this versatile building block. The primary focus of this document is to provide robust solutions and in-depth protocols for the selective oxidation of the formyl group to a carboxylic acid, yielding 3-fluoro-1,5-benzenedicarboxylic acid, while preventing undesirable side reactions.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the oxidation of this compound.
Q1: My oxidation reaction is incomplete. TLC analysis shows significant starting material even after extended reaction time. What should I do?
A1: An incomplete reaction can stem from several factors:
-
Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For reliable methods like the Pinnick oxidation, a slight excess (1.2-1.5 equivalents) of sodium chlorite is recommended.
-
Low Temperature: While the Pinnick oxidation is performed at room temperature, other methods might require gentle heating. However, excessive heat can promote side reactions. If using potassium permanganate (KMnO₄), the reaction is often done at an elevated temperature, but careful monitoring is crucial.
-
Poor Reagent Quality: The purity of the oxidizing agent, particularly sodium chlorite, is critical. Use a freshly opened bottle or a reagent that has been stored under proper conditions (cool, dry, and away from light).
-
pH Drifting: For the Pinnick oxidation, maintaining a weakly acidic pH (around 4-5) is crucial for the generation of the active oxidant, chlorous acid.[1] Ensure your buffer system (e.g., a phosphate buffer) is adequate for the scale of your reaction.
Q2: I'm observing the formation of multiple unidentified byproducts. What could be causing this?
A2: The term "over-oxidation" in this context typically refers to undesired side reactions rather than further oxidation of the newly formed carboxylic acid.
-
Harsh Oxidizing Conditions: Strong, non-selective oxidants like chromium salts or permanganate under harsh conditions can attack the aromatic ring, especially when heated excessively.[2][3]
-
Reactive Byproducts: In the Pinnick oxidation, the hypochlorous acid (HOCl) byproduct is a reactive oxidizing agent.[1][4] It can react with your starting material or product, leading to chlorinated impurities or other undesired species. The solution is to use a "scavenger."
-
The Role of a Scavenger: A scavenger, such as 2-methyl-2-butene or hydrogen peroxide (H₂O₂), is added to the reaction to consume the HOCl as it forms, preventing it from interfering with the main reaction.[5][6]
Q3: How can I effectively monitor the progress of the oxidation reaction?
A3: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to clearly separate the more polar carboxylic acid product from the less polar aldehyde starting material.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. It can accurately determine the ratio of starting material to product.[7][8] A reverse-phase column (like a C18) with a UV detector is standard.
-
Gas Chromatography (GC): GC can also be used, but it typically requires derivatization of the carboxylic acids to make them more volatile (e.g., conversion to methyl esters).[9]
Q4: My final product is difficult to purify. What are the best practices for workup and purification?
A4: A clean reaction is the easiest to purify.
-
Quenching: After the reaction is complete (as determined by TLC or HPLC), it's essential to quench any remaining oxidant. An aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) is effective for reducing residual chlorite and chlorine species.
-
Acid-Base Extraction: The product is a dicarboxylic acid, making it highly water-soluble at basic pH. After quenching, acidify the aqueous solution with HCl to a pH of ~2. This will protonate the carboxyl groups, causing the product to precipitate or be extractable into an organic solvent like ethyl acetate.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Part 2: In-Depth Protocols and Scientific Principles
For the selective oxidation of this compound, the Pinnick oxidation is the method of choice due to its mild conditions and high functional group tolerance.[1][10]
Recommended Method: The Pinnick Oxidation
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) in a weakly acidic buffered solution. The active oxidizing agent is chlorous acid (HClO₂), which forms in situ.[1][5]
Reaction Scheme:
Caption: Pinnick oxidation of this compound.
Detailed Step-by-Step Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol (t-BuOH) and water.
-
Addition of Scavenger: To this solution, add 2-methyl-2-butene (4.0-5.0 eq). This alkene acts as a scavenger for the hypochlorite byproduct.[6]
-
Buffering: In a separate flask, prepare an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄, ~5.0 eq) and sodium chlorite (NaClO₂, 1.5 eq). Safety Note: Sodium chlorite is a strong oxidizer and should be handled with care. Do not mix it directly with acid in concentrated form.
-
Reaction: Slowly add the aqueous NaClO₂/NaH₂PO₄ solution to the stirred solution of the aldehyde at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-16 hours.[6]
-
Workup - Quenching: Once the starting material is consumed, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with potassium iodide-starch paper indicates no remaining oxidant.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. If a significant amount of t-BuOH is present, it can be removed under reduced pressure first. Acidify the aqueous layer with 2M HCl to pH ~2. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization.
Comparison of Oxidation Methods
| Method | Oxidizing Agent(s) | Typical Conditions | Pros | Cons |
| Pinnick | NaClO₂, NaH₂PO₄ | rt, t-BuOH/H₂O, scavenger | High selectivity for aldehydes, mild conditions, tolerates many functional groups.[1][4] | Requires a scavenger, can be slow. |
| Permanganate | KMnO₄, NaOH or H₂SO₄ | Often requires heat | Inexpensive, powerful oxidant. | Low selectivity, can cleave other groups, harsh conditions, produces MnO₂ waste.[3][11] |
| Tollens' | Ag₂O (from AgNO₃, NaOH) | rt, aqueous | Very mild and selective for aldehydes. | Expensive due to silver, can form explosive silver nitride upon standing. |
| Jones | CrO₃, H₂SO₄, acetone | 0°C to rt | Fast and effective. | Uses carcinogenic Chromium(VI), harsh acidic conditions, not selective. |
Part 3: Mechanistic Insight & Troubleshooting Logic
Understanding the underlying principles is key to effective troubleshooting.
Mechanism of the Pinnick Oxidation
The core of the Pinnick oxidation involves the reaction of the aldehyde with chlorous acid (HClO₂), which is generated from sodium chlorite in the presence of a weak acid buffer.[5] The resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[1][4] The scavenger then reacts with the HOCl, preventing it from causing side reactions.
Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve common issues during the oxidation process.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Pinnick oxidation - 博客 | 文学城 [blog.wenxuecity.com]
- 5. psiberg.com [psiberg.com]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
Technical Support Center: Synthesis of 3-Fluoro-5-formylbenzoic Acid
Welcome to the dedicated technical support center for the synthesis of 3-fluoro-5-formylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our goal is to equip you with the expertise and practical insights necessary for a successful and efficient synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, featuring three distinct functional groups that allow for diverse synthetic modifications. However, the interplay of these groups—a deactivating carboxylic acid and a meta-directing fluorine atom—presents unique challenges in achieving selective formylation and avoiding common pitfalls such as low yields and side product formation. This guide will address these challenges head-on, providing actionable solutions based on established chemical principles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the two most probable synthetic routes.
Route 1: Selective Oxidation of 3-Fluoro-5-methylbenzaldehyde
This two-step route involves the oxidation of the aldehyde functionality of 3-fluoro-5-methylbenzaldehyde to a carboxylic acid. While seemingly straightforward, achieving high selectivity and yield can be challenging.
Issue 1: Low Yield of this compound
-
Potential Cause: Incomplete oxidation of the starting material.
-
Recommended Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gradual heating may be necessary to drive the reaction to completion.
-
Choice of Oxidant: If using a mild oxidant, consider switching to a stronger one like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under controlled conditions.
-
Stoichiometry of the Oxidant: Ensure an adequate molar excess of the oxidizing agent is used. A systematic variation of the oxidant-to-substrate ratio can help identify the optimal conditions.
-
-
Potential Cause: Degradation of the product under harsh reaction conditions.
-
Recommended Solutions:
-
Temperature Control: Avoid excessive heating, as it can lead to decarboxylation or other side reactions. Maintain a consistent and controlled temperature throughout the reaction.
-
pH Control: For oxidations sensitive to pH, buffer the reaction mixture to maintain an optimal pH range and prevent degradation of the desired product.
-
Issue 2: Formation of 3-Fluorobenzoic Acid as a Major Byproduct
-
Potential Cause: Over-oxidation leading to the loss of the formyl group.
-
Recommended Solutions:
-
Use of a Milder Oxidant: Employ a milder oxidizing agent such as silver(I) oxide (Ag₂O) or a buffered solution of potassium permanganate.
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a slow continuous drip to maintain a low concentration in the reaction mixture, thus minimizing over-oxidation.
-
Protecting Group Strategy: While more synthetically demanding, consider protecting the aldehyde group as an acetal before oxidation of the methyl group, followed by deprotection.
-
Issue 3: Difficult Purification of the Final Product
-
Potential Cause: Presence of unreacted starting material and closely related side products.
-
Recommended Solutions:
-
Recrystallization: This is often the most effective method for purifying the solid product. Experiment with different solvent systems, such as an ethanol/water or ethyl acetate/hexanes mixture, to achieve optimal purification.[1]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) can effectively separate the desired product from impurities.
-
Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid to your advantage. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer, containing the deprotonated product, can then be acidified to precipitate the purified this compound.
-
Route 2: Formylation of 3-Fluorobenzoic Acid
Direct formylation of 3-fluorobenzoic acid is a more direct but often challenging approach due to the deactivating nature of the carboxylic acid group. The Vilsmeier-Haack reaction is a potential method for this transformation.[2][3]
Issue 1: No or Very Low Conversion to the Desired Product
-
Potential Cause: Insufficiently activated aromatic ring. The carboxylic acid group is strongly deactivating, making electrophilic aromatic substitution difficult.
-
Recommended Solutions:
-
Harsh Reaction Conditions: The Vilsmeier-Haack reaction may require elevated temperatures and longer reaction times to overcome the deactivation.[3]
-
Alternative Formylation Methods: Consider ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This approach is often more effective for deactivated systems.
-
Use of a More Reactive Derivative: If possible, start with a more activated derivative of 3-fluorobenzoic acid, such as the corresponding acid chloride or ester, which might be more amenable to formylation.
-
Issue 2: Formation of Unwanted Isomers
-
Potential Cause: The fluorine atom and the carboxylic acid group direct electrophilic substitution to different positions. While the fluorine is ortho, para-directing, the carboxylic acid is meta-directing. This can lead to a mixture of products.
-
Recommended Solutions:
-
Directed Ortho-Metalation: This strategy offers high regioselectivity. By using a strong base like n-butyllithium in the presence of a directing group (in this case, the deprotonated carboxylic acid), lithiation occurs specifically at the ortho position, followed by formylation.
-
Careful Control of Reaction Conditions: In electrophilic formylation reactions, temperature and the choice of Lewis acid can influence the isomeric ratio. A systematic optimization of these parameters may favor the desired isomer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most logical starting materials are 3-fluoro-5-methylbenzaldehyde for the oxidation route or 3-fluorobenzoic acid for the direct formylation route. The choice depends on the availability of the starting materials and the preferred synthetic strategy.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Many reagents used in these syntheses are hazardous. For example, phosphorus oxychloride used in the Vilsmeier-Haack reaction is highly corrosive and reacts violently with water.[2] Strong oxidizing agents like potassium permanganate are powerful oxidizers and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What are the expected spectroscopic signatures for this compound?
A4: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons, the aldehyde proton (typically a singlet around 9-10 ppm), and the carboxylic acid proton (a broad singlet, which is D₂O exchangeable). The ¹³C NMR would show distinct signals for the aromatic carbons, the carbonyl carbons of the aldehyde and the carboxylic acid. Mass spectrometry should show the expected molecular ion peak.
Q5: Can I use other formylation methods besides the Vilsmeier-Haack reaction?
A5: Yes, other formylation methods can be considered. The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, but it is less suitable for benzoic acids. As mentioned earlier, directed ortho-metalation followed by formylation is a powerful alternative for achieving high regioselectivity on deactivated aromatic rings.
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3-Fluoro-5-methylbenzaldehyde
Step 1: Oxidation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-5-methylbenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate (KMnO₄, 1.5 - 2.0 eq) in water.
-
Slowly add the KMnO₄ solution to the stirred solution of the starting material at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and quench the excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears.
-
Filter the mixture through a pad of celite to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) until a pH of 1-2 is reached, which will precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Protocol 2: Synthesis via Directed Ortho-Metalation of 3-Fluorobenzoic Acid
Step 1: Ortho-Lithiation and Formylation
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 2.2 eq) in hexanes dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 2: Work-up and Purification
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with 1 M HCl to a pH of 1-2.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
To aid in understanding the experimental workflows, the following diagrams illustrate the key steps in each synthetic route.
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Workflow for the synthesis of this compound via directed ortho-metalation.
References
improving the selectivity of reactions involving 3-fluoro-5-formylbenzoic acid
Welcome to the technical support center for 3-fluoro-5-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile trifunctional building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the selectivity and success of your reactions.
Introduction to the Molecule
This compound is a key intermediate in medicinal chemistry and materials science.[1] Its value lies in its three distinct reactive sites: a carboxylic acid, a formyl (aldehyde) group, and a fluorine-substituted aromatic ring. This unique structure allows for a variety of chemical transformations but also presents a significant challenge in achieving chemoselectivity.[2] The fluorine atom, in particular, influences the metabolic stability and binding affinity of derivative compounds, making this molecule a sought-after precursor in drug discovery.[1][3]
Core Reactivity and Selectivity Challenges
The primary hurdle when working with this compound is controlling which functional group reacts. Reagents intended for the aldehyde may react with the carboxylic acid, and vice versa. The fluorine atom also directs the regioselectivity of aromatic substitution reactions. Understanding the interplay of these groups is crucial for successful synthesis.
Troubleshooting Guides
Scenario 1: Poor Selectivity in the Reduction of the Formyl Group
Problem: "I am trying to reduce the aldehyde to a primary alcohol, but I am also seeing reduction of the carboxylic acid, leading to a diol or other byproducts."
Underlying Cause: The choice of reducing agent and reaction conditions is critical for selectively targeting the more electrophilic aldehyde in the presence of the less reactive carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both functionalities.
Solution: Chemoselective Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a milder reducing agent that is well-suited for the selective reduction of aldehydes and ketones in the presence of carboxylic acids.[2] Under neutral or slightly basic conditions, the carboxylic acid exists primarily as its carboxylate salt, which is resistant to nucleophilic attack by the hydride from NaBH₄.[2]
Detailed Protocol: Selective Aldehyde Reduction
-
Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of methanol and water or ethanol and water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This helps to control the reaction rate and minimize side reactions.
-
Addition of NaBH₄: Slowly add sodium borohydride (typically 1.0-1.5 equivalents) portion-wise to the cooled solution. Monitor the reaction for gas evolution (hydrogen).
-
Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of an acid, such as dilute hydrochloric acid, until the pH is acidic. This will neutralize any excess NaBH₄ and protonate the resulting alkoxide and carboxylate.
-
Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-fluoro-5-(hydroxymethyl)benzoic acid.
-
Purification: Purify the product by recrystallization or column chromatography.
Troubleshooting this Protocol:
-
Incomplete reaction: If the reaction stalls, allow it to warm to room temperature and stir for a longer duration. A slight excess of NaBH₄ may be required.
-
Carboxylic acid reduction: If you observe reduction of the carboxylic acid, ensure the temperature was kept low during the addition of NaBH₄ and that a large excess of the reducing agent was not used.
Data Summary: Reducing Agent Selectivity
| Reducing Agent | Target Functionality | Conditions | Typical Outcome |
| NaBH₄ | Aldehyde | 0-25 °C, protic solvent | High selectivity for aldehyde reduction |
| LiAlH₄ | Aldehyde & Carboxylic Acid | Anhydrous ether/THF | Reduces both groups to alcohols |
| B(C₆F₅)₃ / Hydrosilane | Carboxylic Acid | Mild, catalytic | Can be used for selective acid to aldehyde reduction |
Scenario 2: Unwanted Aldehyde Reaction During Carboxylic Acid Amidation
Problem: "When I try to form an amide from the carboxylic acid using a primary amine and a coupling agent, I get a complex mixture, likely due to imine formation with the aldehyde."
Underlying Cause: The aldehyde group is susceptible to nucleophilic attack by the amine, leading to the formation of an imine, which can compete with the desired amidation reaction.
Solution: Orthogonal Protection Strategy
To prevent side reactions with the aldehyde, it is necessary to "protect" it as a less reactive functional group. A common and effective method is to convert the aldehyde to an acetal. This acetal is stable under the conditions required for carboxylic acid amidation and can be easily removed later in the synthesis.[2]
Workflow for Selective Amidation:
Caption: Workflow for selective amidation via aldehyde protection.
Detailed Protocol: Acetal Protection and Amidation
Step 1: Acetal Protection
-
Setup: To a solution of this compound in toluene, add ethylene glycol (1.5-2.0 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, cool the mixture, wash with aqueous sodium bicarbonate to remove the acid catalyst, and then with brine. Dry the organic layer and concentrate to obtain the acetal-protected intermediate.
Step 2: Amidation
-
Activation: Dissolve the protected intermediate in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) and an activator like Hydroxybenzotriazole (HOBt).[4]
-
Amine Addition: Add the desired amine to the reaction mixture and stir at room temperature until the reaction is complete.
-
Workup: Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with dilute acid, aqueous sodium bicarbonate, and brine. Dry and concentrate to yield the protected amide.
Step 3: Deprotection
-
Hydrolysis: Dissolve the protected amide in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the acetal is hydrolyzed back to the aldehyde. Monitor by TLC.
-
Isolation: Neutralize the acid and extract the final amide product. Purify as necessary.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound and the potential challenges in achieving chemoselectivity?
A1: The molecule has three primary reactive sites: the carboxylic acid (-COOH), the formyl group (-CHO), and the fluorine-substituted aromatic ring.[2] The main challenge is chemoselectivity, as reagents intended for one functional group can react with another. For example, strong reducing agents can reduce both the aldehyde and the carboxylic acid. Similarly, nucleophiles like amines can react with both the carboxylic acid (to form amides) and the aldehyde (to form imines).
Q2: How does the fluorine atom affect the reactivity of the aromatic ring in electrophilic aromatic substitution?
A2: The fluorine atom is an interesting case. It is highly electronegative, making it an inductively electron-withdrawing group (-I effect), which deactivates the ring towards electrophilic substitution compared to benzene. However, it also has lone pairs that can be donated into the aromatic system via resonance (+M effect).[5] This resonance effect directs incoming electrophiles to the ortho and para positions. For this compound, the existing substituents (formyl and carboxyl groups are meta-directors) and the fluorine (ortho, para-director) will collectively influence the position of any further substitution on the ring. The fluorine's +M effect can make the para position (relative to fluorine) more reactive than it would be otherwise.[5]
Q3: I need to perform reactions on the carboxylic acid and the formyl group independently. What is a suitable orthogonal protection strategy?
A3: An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another.[6][7] For this compound, a common approach is:
-
Protect the formyl group as an acetal (e.g., using ethylene glycol), which is stable to basic and nucleophilic conditions but cleaved by acid.[2]
-
Protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester), which can be hydrolyzed under basic or acidic conditions. A bulkier ester like a t-butyl ester can be cleaved under acidic conditions without affecting the acetal.
This allows for selective manipulation of one group while the other remains protected.
Caption: Decision tree for orthogonal protection strategies.
Q4: Can I selectively convert the carboxylic acid to an aldehyde?
A4: Yes, this is a challenging but feasible transformation. Direct reduction of a carboxylic acid to an aldehyde without over-reduction to the alcohol requires specific reagents.[8] One modern approach involves converting the carboxylic acid to a more reactive derivative in situ, followed by a controlled reduction. For instance, using B(C₆F₅)₃ as a catalyst for hydrosilylation of the carboxylic acid produces a disilyl acetal, which can then be hydrolyzed to the aldehyde under mild acidic workup.[9] This method often shows good functional group tolerance.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Benchchem [benchchem.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
stability of 3-fluoro-5-formylbenzoic acid under different reaction conditions
Welcome to the technical support center for 3-fluoro-5-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling and reacting with this versatile trifunctional aromatic compound. Understanding the stability of this compound under various reaction conditions is critical for successful experimental outcomes and the development of robust synthetic methodologies.
Introduction to the Stability Profile of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to its unique combination of a carboxylic acid, an aldehyde, and a fluorine atom on a benzene ring. This distinct arrangement of functional groups offers multiple reaction sites, but also presents specific stability challenges. The electron-withdrawing nature of the fluorine, aldehyde, and carboxylic acid groups influences the reactivity of the aromatic ring and the functional groups themselves. This guide will delve into the expected stability of this molecule under common reaction conditions and provide practical solutions to potential issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and problems encountered during the use of this compound in various chemical transformations.
Q1: I am observing incomplete conversion in my reaction involving the carboxylic acid group (e.g., esterification, amidation). What could be the cause?
A1: Incomplete conversion in reactions targeting the carboxylic acid moiety can stem from several factors:
-
Steric Hindrance: While not excessively bulky, the adjacent aldehyde and fluoro groups can exert some steric hindrance, slowing down the reaction.
-
Deactivating Effect: The electron-withdrawing nature of the formyl and fluoro groups can reduce the nucleophilicity of the carboxylate anion, making it a less effective nucleophile in certain reactions.
-
Reaction Conditions: Inadequate temperature, reaction time, or an inappropriate coupling agent can lead to low yields. For amide bond formation, ensure your activating agent (e.g., HATU, HOBt/EDC) is fresh and used in sufficient stoichiometric amounts. For esterification, consider using a more forcing condition, such as Dean-Stark apparatus to remove water if using acid catalysis.
Troubleshooting Steps:
-
Increase Reaction Temperature and Time: Monitor the reaction by TLC or LC-MS and consider extending the reaction time or cautiously increasing the temperature.
-
Optimize Coupling Reagents: For amidation, screen different coupling agents.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can quench activating agents and hydrolyze intermediates.
Q2: My reaction mixture is turning a brownish color, and I am seeing multiple spots on my TLC plate. What is happening?
A2: The aldehyde functional group is susceptible to oxidation and side reactions, which can lead to the formation of colored impurities.
-
Aerial Oxidation: Aromatic aldehydes can be slowly oxidized to the corresponding carboxylic acids by air, especially at elevated temperatures or in the presence of certain metal catalysts.
-
Cannizzaro Reaction: Under strong basic conditions, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization, particularly under acidic or basic conditions, leading to complex mixtures.
Troubleshooting Steps:
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Control of pH: Avoid strongly basic conditions if the aldehyde needs to be preserved. If a base is required, consider using a milder, non-nucleophilic base.
-
Temperature Control: Avoid unnecessarily high temperatures, which can accelerate degradation pathways.
Q3: I am trying to perform a reaction on the aromatic ring (e.g., nitration, halogenation), but I am getting a complex mixture of products or no reaction.
A3: The three electron-withdrawing groups (fluoro, formyl, and carboxyl) strongly deactivate the aromatic ring towards electrophilic aromatic substitution.
-
Deactivation: The rate of electrophilic substitution will be significantly slower compared to benzene or activated aromatic rings.
-
Directing Effects: The directing effects of the substituents will influence the position of any new substituent. The formyl and carboxyl groups are meta-directing, while the fluorine is ortho, para-directing. This can lead to a mixture of constitutional isomers.
Troubleshooting Steps:
-
Forcing Conditions: Harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) may be required to achieve substitution, but this can also lead to more side products.
-
Protecting Groups: Consider protecting the aldehyde or carboxylic acid group to modulate the electronic properties of the ring, although this adds extra steps to your synthesis.
-
Alternative Synthetic Routes: It may be more efficient to introduce the desired substituent on the aromatic ring at an earlier stage of the synthesis before the formyl and carboxyl groups are present.
Stability Under Specific Reaction Conditions: A Deeper Dive
Forced degradation studies are crucial in pharmaceutical development to understand the intrinsic stability of a drug substance.[1][2] While specific forced degradation data for this compound is not publicly available, we can predict its behavior based on the known reactivity of its functional groups.
Acidic Conditions (Hydrolysis)
Under acidic conditions (e.g., using HCl or H₂SO₄), the primary concern is the potential for reactions involving the aldehyde and carboxylic acid groups.[1]
-
Aldehyde Group: The aldehyde is generally stable to acidic hydrolysis but can participate in acid-catalyzed reactions like acetal formation if alcohols are present.
-
Carboxylic Acid Group: The carboxylic acid is stable under these conditions.
-
Overall Molecule: The molecule is expected to be relatively stable in moderately acidic aqueous solutions at room temperature. At higher temperatures, acid-catalyzed polymerization or condensation of the aldehyde may occur.
Basic Conditions (Hydrolysis)
Basic conditions (e.g., using NaOH or KOH) present a higher risk of degradation.[1]
-
Aldehyde Group: As mentioned, the Cannizzaro reaction is a potential degradation pathway under strong basic conditions. Aldol-type condensations are not possible due to the lack of an enolizable proton.
-
Carboxylic Acid Group: The carboxylic acid will be deprotonated to form the carboxylate salt, which is generally stable.
-
Aromatic Ring: The electron-deficient aromatic ring could be susceptible to nucleophilic aromatic substitution under harsh basic conditions, though this is less likely than aldehyde-related side reactions.
Oxidative Conditions
Oxidizing agents can readily affect the aldehyde group.[1][3]
-
Aldehyde Oxidation: The formyl group is easily oxidized to a carboxylic acid, yielding 3-fluoro-1,5-benzenedicarboxylic acid. Common oxidizing agents like hydrogen peroxide, potassium permanganate, or even atmospheric oxygen can facilitate this transformation.[4]
-
Carboxylic Acid and Aromatic Ring: The carboxylic acid and the aromatic ring are generally stable to mild oxidizing conditions. Harsh oxidation can lead to ring opening.
Reductive Conditions
The aldehyde and carboxylic acid groups are both susceptible to reduction.
-
Selective Aldehyde Reduction: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (NaBH₄).
-
Reduction of Both Groups: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the aldehyde and the carboxylic acid to the corresponding primary alcohols.[5]
Thermal and Photolytic Stability
-
Thermal Stress: As a solid, this compound is expected to be stable at ambient temperatures. At elevated temperatures, particularly near its melting point, decarboxylation or decomposition may occur. Forced degradation studies often involve exposing the compound to dry and wet heat at temperatures higher than those used in accelerated stability testing.[1]
-
Photostability: Aromatic carbonyl compounds can be sensitive to light.[1] Exposure to UV or fluorescent light could potentially lead to degradation through free radical mechanisms.[1][3] Photostability studies are recommended if the compound will be exposed to light for extended periods.[1]
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound in your specific reaction conditions, a forced degradation study is recommended.[2]
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
HPLC system with a UV detector
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C).
-
Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep a sample at room temperature and another at an elevated temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the sample at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C). Also, expose a solution to the same temperature.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[1]
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Use a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. A reversed-phase C18 column with a gradient elution of acidified water and acetonitrile is a good starting point.[6]
Data Presentation:
| Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| 0.5 M HCl | 24 | 60 | ||
| 0.5 M NaOH | 24 | 60 | ||
| 1.5% H₂O₂ | 24 | Room Temp | ||
| Dry Heat | 24 | 80 | ||
| Photolytic | - | - |
This table should be filled with experimental data.
Visualizing Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound under oxidative and strong basic conditions.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
The following flowchart outlines the general workflow for conducting a stability study on this compound.
Caption: General workflow for a forced degradation study.
Storage and Handling Recommendations
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C is advisable to minimize potential oxidation of the aldehyde group.[9]
-
Handling: Avoid contact with strong oxidizing agents, strong bases, and amines, as these can react with the functional groups of the molecule.[7] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.
Conclusion
This compound is a robust synthetic intermediate when handled and stored correctly. Its stability is primarily influenced by the reactivity of the aldehyde group, which is susceptible to oxidation and reactions under strongly basic conditions. The aromatic ring is deactivated towards electrophilic substitution. By understanding these stability characteristics and implementing the troubleshooting and experimental strategies outlined in this guide, researchers can effectively utilize this valuable compound in their synthetic endeavors.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. quora.com [quora.com]
- 5. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.fi [fishersci.fi]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Fluoro-5-formylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-fluoro-5-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important building block. This document provides in-depth technical guidance, troubleshooting strategies, and detailed experimental protocols to ensure the successful and efficient synthesis of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of an isomeric byproduct in my Vilsmeier-Haack formylation of 3-fluorobenzoic acid. How can I improve the regioselectivity?
A1: The Vilsmeier-Haack reaction is a powerful tool for formylation, but the regioselectivity can be a challenge with substituted aromatic rings.[1][2] In the case of 3-fluorobenzoic acid, the fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to the formation of the undesired 2-fluoro-5-formylbenzoic acid isomer. To favor the desired this compound, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity. Running the reaction at 0°C or even lower may favor the thermodynamically more stable product.
-
Choice of Vilsmeier Reagent: While the standard Vilsmeier reagent is generated from DMF and POCl₃, exploring alternative formylating agents or modified Vilsmeier reagents might offer improved selectivity.
Q2: My oxidation of 3-fluoro-5-methylbenzoic acid is producing a significant amount of 3-fluoro-5-carboxybenzoic acid (the dicarboxylic acid). How can I minimize this over-oxidation?
A2: Over-oxidation is a common issue when converting a methyl group to an aldehyde, as the aldehyde is susceptible to further oxidation.[3] To minimize the formation of the dicarboxylic acid byproduct, consider these strategies:
-
Choice of Oxidizing Agent: Manganese dioxide (MnO₂) is a relatively mild oxidizing agent that is often used for the selective oxidation of benzylic alcohols to aldehydes.[4] Using a stoichiometric amount of MnO₂ can help prevent over-oxidation.
-
Reaction Time and Temperature: Carefully monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also help to control the reaction and reduce over-oxidation.
-
Controlled Addition of Oxidant: Adding the oxidizing agent portion-wise can help to maintain a low concentration of the oxidant in the reaction mixture, thereby reducing the likelihood of over-oxidation.
Q3: During the Grignard reaction of 3-fluoro-5-bromobenzaldehyde followed by carboxylation, I am getting a low yield and a complex mixture of byproducts. What could be the issue?
A3: Grignard reactions require strict anhydrous conditions to be successful.[5][6] The presence of even trace amounts of water will quench the Grignard reagent and lead to low yields. Additionally, side reactions can occur. Potential issues and solutions include:
-
Moisture Contamination: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting aryl halide, leading to the formation of a biphenyl byproduct.[7] To minimize this, add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Reaction with the Aldehyde: The Grignard reagent can react with the aldehyde functionality of the starting material or product. It is crucial to protect the aldehyde group before forming the Grignard reagent and deprotect it after the carboxylation step.
Q4: What is the best way to purify crude this compound?
A4: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[8] The key is to select an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles. A mixture of ethanol and water is often a good starting point for the recrystallization of benzoic acid derivatives.[9] Column chromatography can also be employed for more challenging separations.[9]
Troubleshooting Guides
Issue 1: Formation of Regioisomers in Vilsmeier-Haack Formylation
Potential Cause: The directing effects of the fluorine and carboxylic acid groups on the aromatic ring lead to the formation of a mixture of isomers.
Troubleshooting Protocol:
-
Reaction Temperature Optimization:
-
Set up three parallel reactions at different temperatures: 0°C, -20°C, and -40°C.
-
Monitor the ratio of the desired this compound to the isomeric byproduct (e.g., 2-fluoro-5-formylbenzoic acid) by HPLC at regular intervals.
-
Select the temperature that provides the highest regioselectivity.
-
-
Solvent Effect Study:
-
Perform the reaction in different solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), and acetonitrile.
-
Analyze the product mixture from each reaction by HPLC to determine the solvent that gives the best isomeric ratio.
-
Workflow for Vilsmeier-Haack Troubleshooting
Caption: Troubleshooting workflow for isomeric byproduct formation.
Issue 2: Over-oxidation in the Synthesis from 3-Fluoro-5-methylbenzoic Acid
Potential Cause: The aldehyde intermediate is more susceptible to oxidation than the starting methyl group, leading to the formation of 3-fluoro-5-carboxybenzoic acid.
Troubleshooting Protocol:
-
Oxidant Screening:
-
Test different oxidizing agents such as activated manganese dioxide (MnO₂), potassium permanganate (KMnO₄) under controlled conditions, and ceric ammonium nitrate (CAN).
-
Carefully control the stoichiometry of the oxidant.
-
Monitor the reactions by TLC or HPLC to identify the oxidant that provides the highest selectivity for the aldehyde.
-
-
Controlled Reaction Conditions:
-
Add the chosen oxidant portion-wise to the reaction mixture to maintain a low concentration.
-
Run the reaction at a lower temperature (e.g., room temperature or 0°C) to slow down the rate of over-oxidation.
-
Quench the reaction immediately upon consumption of the starting material.
-
Oxidation Control Pathway
Caption: Pathway to minimize over-oxidation byproducts.
Data Summary
| Synthetic Route | Common Byproducts | Key Parameters to Control | Recommended Purification |
| Vilsmeier-Haack Formylation | Regioisomers (e.g., 2-fluoro-5-formylbenzoic acid) | Reaction temperature, solvent | Recrystallization, Column Chromatography |
| Oxidation of Methyl Group | Over-oxidation product (3-fluoro-5-carboxybenzoic acid), unreacted starting material | Type and amount of oxidant, reaction time, temperature | Recrystallization from a suitable solvent to separate the more polar dicarboxylic acid. |
| Grignard Reaction | Wurtz coupling product (biphenyl derivative), quenched Grignard product (3-fluorobenzaldehyde) | Anhydrous conditions, slow addition of aryl halide, protection of aldehyde | Column chromatography to separate non-polar byproducts. |
Experimental Protocols
Purification by Recrystallization
-
Solvent Selection: Dissolve a small amount of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, and mixtures thereof) at their boiling points. The ideal solvent will dissolve the compound completely when hot and result in significant crystal formation upon cooling. An ethanol/water mixture is a good starting point.[9]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Analysis by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for analyzing the purity of this compound and detecting potential byproducts.[10]
-
Column: A C18 column is a common choice for separating aromatic compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient will allow for the separation of compounds with a range of polarities.
-
Detection: UV detection at a wavelength where all components absorb (e.g., 254 nm) is appropriate.
-
Method Validation: The method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results.[11]
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Benchchem [benchchem.com]
- 10. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Fluoro-5-formylbenzoic Acid
Welcome to the technical support center for the synthesis of 3-fluoro-5-formylbenzoic acid (CAS 1289005-85-1). This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from the lab bench to a larger scale. We will explore the underlying chemical principles to troubleshoot common issues and provide robust, field-tested protocols.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems that can arise during the scale-up synthesis.
Q1: My oxidation of 3-fluoro-5-methylbenzaldehyde to the carboxylic acid is stalling or giving low yields. What are the likely causes and solutions?
A1: This is a common scale-up issue often rooted in mass transfer limitations, reagent stoichiometry, or thermal control.
-
Causality: The oxidation of an aromatic aldehyde to a carboxylic acid, often using an oxidant like potassium permanganate (KMnO₄), is a heterogeneous reaction in many solvent systems. On a small scale, efficient stirring and heat dissipation are easily managed. On a larger scale, inadequate mixing can lead to localized "hot spots" or areas of low oxidant concentration, causing the reaction to stall or promoting side reactions. An excess of oxidant can also lead to undesired byproducts.[1]
-
Troubleshooting Steps:
-
Improve Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade or anchor impeller) capable of maintaining a homogenous slurry. Baffles within the reactor can also dramatically improve mixing efficiency.
-
Control Reagent Addition: Instead of adding the oxidant all at once, add it portion-wise or as a solution via an addition funnel. This maintains a manageable reaction rate and improves thermal control.
-
Monitor Temperature Rigorously: Use a calibrated temperature probe and an appropriate cooling bath (e.g., ice-water or a chiller) to maintain the optimal reaction temperature. Excursions can lead to decomposition of the permanganate and reduced yields.
-
Re-evaluate Stoichiometry: Ensure the molar ratio of oxidant to aldehyde is correct. While a slight excess of oxidant is often used, a large excess is wasteful and complicates the workup. A typical starting point is 1.1 to 1.5 equivalents of KMnO₄.
-
Q2: I'm observing significant amounts of an impurity that I suspect is 3-fluoro-isophthalic acid. How can I prevent this over-oxidation?
A2: Over-oxidation is a classic challenge when synthesizing aromatic aldehydes and acids.[2] The formyl group is susceptible to oxidation, and under harsh conditions, oxidative degradation of the ring can occur, though the formation of the dicarboxylic acid from a methyl precursor is a more common issue if starting from 3-fluoro-5-methylbenzoic acid. Assuming the starting material is 3-fluoro-5-methylbenzaldehyde, preventing over-oxidation of the desired product is key.
-
Causality: The aldehyde functional group is an intermediate oxidation state between an alcohol (or methyl group) and a carboxylic acid. Strong oxidizing agents under forcing conditions (high temperature, long reaction times, high concentration) can oxidize the aldehyde to the carboxylic acid and potentially attack other parts of the molecule.[1]
-
Preventative Measures:
-
Milder Oxidants: Consider alternatives to KMnO₄ for the aldehyde-to-acid step if over-oxidation is persistent. Options include sodium chlorite (NaClO₂) under buffered conditions or buffered hydrogen peroxide.[3][4] These reagents are often more selective for aldehydes.
-
Strict Temperature Control: Maintain the reaction at the lowest effective temperature. For KMnO₄ oxidations, this is often between 0°C and room temperature.
-
Reaction Monitoring: Use in-process controls (IPCs) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to prevent subsequent over-oxidation of the product.
-
Q3: The final product is difficult to purify by recrystallization on a large scale. What are the best practices for purification?
A3: Purification is often the bottleneck in scaling up. Benzoic acids can be tricky, but a systematic approach usually yields a robust method.
-
Causality: The solubility profile of this compound is dictated by its three functional groups. Impurities with similar polarity can co-crystallize, while others can act as "oils" that prevent crystallization. On a large scale, slow cooling is essential for forming pure, easily filterable crystals.
-
Purification Strategy:
-
Acid-Base Workup: Before crystallization, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with a mild acid (e.g., 1 M HCl) to remove basic impurities. Then, extract the desired product into a basic aqueous phase (e.g., saturated sodium bicarbonate solution). The acidic product will move to the aqueous layer as its carboxylate salt, leaving many neutral organic impurities behind. Re-acidify the aqueous layer with cold 2-4 M HCl to precipitate the pure acid.
-
Systematic Solvent Screening for Recrystallization: Benzoic acid itself is often purified from water due to its higher solubility in hot water versus cold.[5][6] For this substituted analogue, a mixed solvent system is likely ideal.
-
Recommended Systems: Start with an alcohol/water mixture (e.g., ethanol/water or isopropanol/water) or an organic solvent/anti-solvent pair (e.g., ethyl acetate/hexanes).
-
Procedure: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol). While hot, slowly add the "anti-solvent" (e.g., water) until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly and undisturbed.
-
-
Consider Sublimation: For very high purity on a moderate scale, sublimation can be an effective, solvent-free purification method for benzoic acids.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic routes for scaling up this compound?
A1: While multiple routes are conceivable, scalability requires a focus on cost, safety, and robustness. Two primary strategies stand out:
| Route | Starting Material | Key Steps | Pros | Cons |
| Route A: Oxidation | 3-Fluoro-5-methylbenzaldehyde | 1. Oxidation of the aldehyde to the carboxylic acid. | Fewer steps, potentially higher overall yield. | Requires careful control to prevent over-oxidation.[2] Starting material may be less common. |
| Route B: Halogen-Metal Exchange & Formylation | 1-Bromo-3-fluoro-5-iodobenzene | 1. Selective Iodo/Lithium exchange. 2. Formylation (e.g., with DMF). 3. Oxidation of the resulting aldehyde. | Convergent, allows for late-stage introduction of the formyl group.[8][9] | Requires cryogenic temperatures and pyrophoric reagents (e.g., n-BuLi), which pose significant scale-up challenges.[10] |
Recommendation for Scale-Up: Route A is generally preferable for its operational simplicity and avoidance of highly hazardous organolithium reagents at scale. The key is developing a robust and selective oxidation protocol.
Q2: What are the Critical Process Parameters (CPPs) to monitor during the oxidation step (Route A)?
A2: For a successful and reproducible scale-up, the following parameters must be strictly controlled:
-
Temperature: The primary factor influencing reaction rate and selectivity.
-
Reagent Addition Rate: Controls the exothermic release and local concentrations.
-
Agitation Speed: Ensures homogeneity and efficient heat/mass transfer.
-
pH: Particularly important during workup to ensure complete precipitation of the product and separation from byproducts.
-
Reaction Time: Monitored by IPCs to determine the optimal endpoint.
Q3: What are the primary safety concerns, especially with a KMnO₄ oxidation, and how should they be mitigated?
A3: Potassium permanganate is a strong oxidizer and presents several hazards that are magnified at scale.[11]
-
Fire/Explosion Risk: KMnO₄ can react explosively with organic materials, especially under anhydrous conditions or with strong acids.[12]
-
Mitigation: Always add the solid KMnO₄ to the aqueous solution of the substrate; never the other way around. Ensure the reaction medium remains aqueous and basic or neutral. Keep all combustible materials away from the reaction setup.[13]
-
-
Personnel Exposure: It is corrosive and can cause severe skin and eye burns.[14][15] Inhalation of dust is also harmful.
-
Mitigation: Always handle KMnO₄ in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[11]
-
-
Waste Disposal: The manganese dioxide (MnO₂) byproduct must be disposed of correctly.
-
Mitigation: After quenching the reaction (e.g., with sodium bisulfite), the MnO₂ solid should be filtered off. Consult your institution's hazardous waste disposal guidelines. It may need to be treated as heavy metal waste.[14]
-
Part 3: Recommended Synthetic Protocol
This protocol describes a representative lab-scale procedure (easily scalable) for the oxidation of 3-fluoro-5-methylbenzaldehyde.
Protocol: Oxidation of 3-Fluoro-5-methylbenzaldehyde
Materials:
-
3-Fluoro-5-methylbenzaldehyde (1.0 eq)
-
Potassium Permanganate (KMnO₄) (1.2 eq)
-
Sodium Hydroxide (NaOH) (pellets)
-
Sodium Bisulfite (NaHSO₃)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a reactor equipped with an overhead mechanical stirrer, thermometer, and addition funnel, dissolve 3-fluoro-5-methylbenzaldehyde in a 1:1 mixture of tert-butanol and water. Cool the mixture to 0-5°C using an ice bath.
-
Oxidant Preparation: In a separate beaker, prepare a solution of KMnO₄ (1.2 eq) in deionized water.
-
Oxidation: Slowly add the KMnO₄ solution to the cooled aldehyde solution via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting aldehyde is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture back to ~10°C. Cautiously add solid sodium bisulfite in small portions until the purple color of permanganate disappears and the brown manganese dioxide precipitate turns a lighter tan color.
-
Workup - Filtration: Filter the mixture through a pad of celite to remove the manganese salts. Wash the filter cake with a small amount of water.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Acidify the aqueous solution to pH 1-2 with concentrated HCl. A white precipitate should form.
-
Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude solid from a hot mixture of isopropanol and water to afford the pure product as a white crystalline solid.
Part 4: Visualizations & Diagrams
Workflow for the Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the oxidation reaction.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. valudor.com [valudor.com]
- 13. rockchemicalsinc.com [rockchemicalsinc.com]
- 14. nj.gov [nj.gov]
- 15. oxfordhealth.nhs.uk [oxfordhealth.nhs.uk]
Validation & Comparative
A Tale of Two Isomers: A Senior Application Scientist's Guide to 3-fluoro-5-formylbenzoic acid and 2-fluoro-5-formylbenzoic acid in Synthesis
In the intricate world of medicinal chemistry and drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic campaign. The substitution pattern of an aromatic ring, seemingly a minor detail, can profoundly influence molecular properties and reactivity. This guide provides an in-depth comparison of two structurally similar, yet functionally distinct, isomers: 3-fluoro-5-formylbenzoic acid and 2-fluoro-5-formylbenzoic acid. As trifunctional synthons, they offer multiple handles for molecular elaboration, but the positional difference of the fluorine atom orchestrates a fascinating divergence in their synthetic utility. This comparison will delve into their synthesis, comparative reactivity, and strategic applications, particularly in the realm of oncology with their roles in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.
At a Glance: Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these isomers is the first step in their effective application.
| Property | 2-Fluoro-5-formylbenzoic acid | This compound |
| CAS Number | 550363-85-4[1] | 1289005-85-1[2][3] |
| Molecular Formula | C₈H₅FO₃[1] | C₈H₅FO₃[2] |
| Molecular Weight | 168.12 g/mol [4] | 168.12 g/mol [2] |
| Appearance | White to off-white solid | Solid |
The Synthetic Blueprint: Accessibility of the Isomers
The ease and efficiency of synthesizing a building block are paramount considerations in process development and large-scale manufacturing. Here, the two isomers present different levels of synthetic accessibility based on currently available literature.
2-Fluoro-5-formylbenzoic Acid: A Well-Trodden Path
The synthesis of 2-fluoro-5-formylbenzoic acid is well-documented, with a reliable two-step method starting from the readily available 3-bromo-4-fluorobenzaldehyde.[5] This pathway offers good control and generally produces the desired product in high purity.[5]
Caption: Synthetic route to 2-fluoro-5-formylbenzoic acid.
An alternative, though potentially more challenging, approach involves the selective oxidation of the methyl group of 2-fluoro-5-methylbenzoic acid.[5] The primary difficulty lies in preventing over-oxidation of the aldehyde to a carboxylic acid, which necessitates careful selection of oxidizing agents and precise control of reaction conditions.[5]
This compound: A Less-Defined Route
In contrast, detailed synthetic protocols for this compound are less prevalent in the public domain. However, a plausible synthetic strategy can be devised based on the oxidation of a suitable precursor, such as 3-fluoro-5-methylbenzaldehyde. This precursor is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6]
References
A Comparative Guide to the Reactivity of 3-Fluoro-5-formylbenzoic Acid and its Chloro-Analog for Synthetic Chemistry Applications
In the landscape of modern medicinal chemistry and materials science, the judicious selection of building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Substituted aromatic compounds, particularly those bearing multiple functional groups, are invaluable synthons. This guide presents an in-depth technical comparison of the reactivity of two closely related and synthetically useful intermediates: 3-fluoro-5-formylbenzoic acid and 3-chloro-5-formylbenzoic acid . This analysis is grounded in fundamental principles of physical organic chemistry and is supported by established reaction protocols to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic endeavors.
Introduction: The Subtle Influence of Halogen Substitution
At first glance, this compound and its chloro-analog appear to be highly similar molecules, both offering a trifunctional scaffold with a carboxylic acid, an aldehyde, and a halogen on a benzene ring. However, the nuanced differences in the electronic properties of fluorine and chlorine impart distinct reactivity profiles to these compounds. Understanding these differences is paramount for optimizing reaction conditions, predicting reaction outcomes, and ultimately, for the rational design of synthetic routes.
This guide will dissect the reactivity of these two compounds by examining the electronic and steric effects of the halogen substituent on the key functional groups: the formyl (aldehyde) group, the carboxylic acid group, and the aromatic ring itself. We will explore how these effects translate into practical differences in common synthetic transformations.
Physicochemical Properties at a Glance
A summary of the key physicochemical properties of the two compounds is presented below. These properties can influence their solubility, handling, and suitability for various reaction conditions.
| Property | This compound | 3-Chloro-5-formylbenzoic acid |
| CAS Number | 1289005-85-1[1][2][3] | 153203-59-9[4][5] |
| Molecular Formula | C₈H₅FO₃ | C₈H₅ClO₃ |
| Molecular Weight | 168.12 g/mol [6] | 184.57 g/mol [5] |
| Appearance | White to off-white solid | Solid |
| Purity (typical) | ≥95% | ≥97%[4][5] |
The Theoretical Framework: Unpacking Electronic Effects
The reactivity of a substituted benzene derivative is fundamentally governed by the interplay of inductive and resonance effects of its substituents. Both fluorine and chlorine are more electronegative than carbon, and thus exert a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). The balance of these two opposing effects dictates the electron density of the aromatic ring and the reactivity of its functional groups.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and therefore, its inductive effect is stronger than that of chlorine. This leads to a greater polarization of the C-F bond compared to the C-Cl bond, resulting in a more electron-deficient aromatic ring in the fluoro-analog.
-
Resonance Effect (+R): The resonance effect involves the delocalization of lone pair electrons from the halogen into the π-system of the aromatic ring. For this to be effective, there must be good overlap between the p-orbitals of the halogen and the carbon of the ring. The 2p orbital of fluorine has a similar size and energy to the 2p orbital of carbon, leading to efficient orbital overlap and a significant +R effect. In contrast, the 3p orbital of chlorine is larger and more diffuse, resulting in poorer overlap with the carbon 2p orbital and a weaker +R effect.
The Hammett constants (σ) provide a quantitative measure of the electronic influence of a substituent on the reactivity of a benzene derivative. For meta-substituents, the electronic effect is primarily inductive.
| Substituent | σ_meta |
| -F | +0.34 |
| -Cl | +0.37 |
The slightly more positive σ_meta value for chlorine suggests a marginally stronger electron-withdrawing effect at the meta position compared to fluorine. This is a result of the interplay between the stronger -I effect of fluorine being partially offset by its stronger +R effect, which is less influential at the meta position.
Comparative Reactivity in Key Synthetic Transformations
The subtle electronic differences between the fluoro and chloro substituents manifest in the reactivity of the aldehyde and the aromatic ring.
Reactivity of the Formyl Group: Nucleophilic Addition Reactions
The formyl group is a key site for transformations such as Knoevenagel condensations, reductive aminations, and Wittig reactions. The rate-determining step in many of these reactions is the nucleophilic attack on the carbonyl carbon. The electrophilicity of this carbon is enhanced by electron-withdrawing groups on the aromatic ring.
Given that both fluorine and chlorine are electron-withdrawing, both this compound and its chloro-analog are expected to be more reactive towards nucleophiles than benzaldehyde itself. The stronger overall electron-withdrawing character of the substituent will lead to a more electrophilic aldehyde. Based on the Hammett constants, the chloro-substituent has a slightly greater electron-withdrawing effect at the meta position. Therefore, 3-chloro-5-formylbenzoic acid is predicted to be slightly more reactive towards nucleophiles in reactions involving the aldehyde group.
Experimental Protocol: Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound.[7][8]
Caption: General workflow for the Knoevenagel-Doebner condensation.
Procedure:
-
To a solution of 3-halo-5-formylbenzoic acid (1.0 eq) in pyridine (3-5 mL per mmol of aldehyde), add malonic acid (1.1 eq) and a catalytic amount of piperidine (0.1 eq).[9]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Experimental Protocol: Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[10][11]
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | CAS 1289005-85-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 1289005-85-1|this compound|BLD Pharm [bldpharm.com]
- 4. 3-Chloro-5-formylbenzoic Acid [myskinrecipes.com]
- 5. cenmed.com [cenmed.com]
- 6. 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to 3-Fluoro-5-formylbenzoic Acid: A Versatile Synthon for Contemporary Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel drug candidates. The careful incorporation of specific structural motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth validation of 3-fluoro-5-formylbenzoic acid as a high-value synthon, offering a comparative analysis against its bioisosteric analogues.
The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] The strong carbon-fluorine bond is resistant to metabolic cleavage, and the high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing solubility and cell permeability. These attributes make fluorinated synthons, such as this compound, particularly attractive for lead optimization campaigns.
Synthesis and Physicochemical Properties
A plausible synthetic workflow for this compound is outlined below:
Caption: A proposed synthetic workflow for this compound.
Table 1: Physicochemical Properties of this compound and its Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted logP |
| This compound | 1289005-85-1[3] | C₈H₅FO₃ | 168.12[3] | ~3.5 | ~1.5 |
| 3-Chloro-5-formylbenzoic acid | 153203-59-9[4] | C₈H₅ClO₃ | 184.58[4] | ~3.4 | ~1.9 |
| 3-Bromo-5-methylbenzoic acid | 58530-13-5[5] | C₈H₇BrO₂ | 215.05[6] | ~3.8 | ~2.4 |
| 3-Formylbenzoic acid | 619-21-6[7] | C₈H₆O₃ | 150.13[8] | 3.84[8] | 1.20[8] |
Reactivity and Applications in Medicinal Chemistry
The trifunctional nature of this compound, possessing a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring, provides a versatile platform for the synthesis of complex molecular architectures. The aldehyde group is a key handle for condensation reactions, such as the formation of Schiff bases and the Pictet-Spengler reaction, enabling the construction of diverse heterocyclic scaffolds.[9]
A prime example of the utility of this class of synthons is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.[10] For instance, the structurally related 2-fluoro-5-formylbenzoic acid is a key intermediate in the synthesis of Olaparib, a PARP inhibitor approved for the treatment of certain types of cancer.[9][11] The formyl group is utilized to construct the phthalazinone core of the molecule.
Caption: Generalized pathway for the application of this compound in the synthesis of PARP inhibitors.
Comparative Analysis with Bioisosteric Alternatives
In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool for lead optimization. Here, we compare this compound with its chloro, bromo, and methyl analogues.
Table 2: Comparison of Bioisosteric Alternatives
| Feature | This compound | 3-Chloro-5-formylbenzoic Acid | 3-Bromo-5-formylbenzoic Acid | 3-Methyl-5-formylbenzoic Acid |
| Size (van der Waals radius) | Smallest halogen, similar to H | Larger than F | Larger than Cl | Similar size to Cl |
| Electronegativity | Highest | High, but lower than F | Lower than Cl | Electron-donating |
| Lipophilicity (logP) | Moderate increase | Significant increase | High increase | Moderate increase |
| Metabolic Stability | High (strong C-F bond) | Generally stable | Can be a site of metabolism | Can be a site of metabolism (oxidation) |
| Reactivity of Formyl Group | Enhanced by electron-withdrawing F | Enhanced by electron-withdrawing Cl | Enhanced by electron-withdrawing Br | Slightly reduced by electron-donating CH₃ |
| Solubility | Generally higher than chloro analog[12] | Generally lower than fluoro analog[12] | Expected to be lower than chloro | Variable |
The choice between these synthons is highly context-dependent. While the fluoro substituent often imparts superior metabolic stability and can lead to favorable binding interactions, the chloro and bromo analogs can provide increased lipophilicity which may be beneficial for cell permeability.[12][13] However, this increase in lipophilicity can also lead to decreased solubility.[12] The methyl group, being electron-donating, will have a different electronic influence on the reactivity of the formyl and carboxylic acid groups compared to the electron-withdrawing halogens.
Experimental Protocols
The following are representative experimental protocols that can be adapted for reactions involving this compound and its analogs.
General Procedure for Reductive Amination
-
Dissolve 1 equivalent of the formylbenzoic acid derivative in a suitable solvent (e.g., methanol, dichloroethane).
-
Add 1.1 equivalents of the desired amine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add 1.5 equivalents of a reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for the Synthesis of a Phthalazinone Core (adapted from Olaparib synthesis)
-
To a solution of 1 equivalent of the formylbenzoic acid derivative in a suitable solvent (e.g., ethanol), add 1.1 equivalents of hydrazine hydrate.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Conclusion
This compound stands out as a highly valuable and versatile synthon for drug discovery. Its unique combination of a reactive aldehyde, a carboxylic acid for amide bond formation or as a key pharmacophoric element, and a strategically placed fluorine atom for enhancing pharmacokinetic properties makes it an attractive building block for the synthesis of complex and biologically active molecules. While its direct bioisosteric analogs, such as the chloro, bromo, and methyl derivatives, offer alternative physicochemical properties that may be advantageous in specific contexts, the well-documented benefits of fluorine in improving metabolic stability and binding interactions often make the fluorinated synthon a preferred choice in lead optimization programs. The provided experimental frameworks offer a starting point for the practical application of this powerful synthetic tool in the pursuit of novel therapeutics.
References
- 1. Cas 550363-85-4,2-FLUORO-5-FORMYLBENZOIC ACID 95 | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 3-Chloro-5-formylbenzoic Acid [myskinrecipes.com]
- 5. 3-bromo-5-methylbenzoic acid | 58530-13-5 [chemicalbook.com]
- 6. 3-Bromo-5-methylbenzoic acid [myskinrecipes.com]
- 7. 3-ホルミル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Benzoic acid, 3-formyl- (CAS 619-21-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorinated Benzoic Acid Isomers in Peptidomimetics: A Guide for Rational Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. Peptidomimetics, compounds that mimic the structure and function of peptides, are a fertile ground for such chemical modifications. Among the various fluorinated moieties, fluorinated benzoic acids offer a versatile scaffold to modulate the conformational preferences, binding affinities, and pharmacokinetic profiles of peptidomimetics. The positional isomerism of the fluorine atom on the benzoic acid ring—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—imparts distinct electronic and steric properties, leading to significant variations in the biological activity of the resulting peptidomimetic.
This guide provides a comprehensive comparative analysis of ortho-, meta-, and para-fluorobenzoic acid isomers when incorporated into peptidomimetic structures. We will delve into their intrinsic physicochemical properties, their influence on peptide conformation, and ultimately, their impact on biological activity, supported by experimental data and established principles of medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in making informed decisions for the rational design of novel therapeutics.
The Subtle Power of Fluorine: Physicochemical Properties of Isomers
The position of the fluorine atom on the benzoic acid ring dictates its electron-withdrawing or -donating character through a combination of inductive and resonance effects. These electronic differences, in turn, influence key physicochemical parameters such as acidity (pKa) and lipophilicity (logP), which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (unsubstituted) |
| pKa | ~3.27 | 3.86[1] | 4.14[2] | 4.20 |
| logP | ~1.95 | 2.2[1] | 2.1[3] | 1.87 |
| Melting Point (°C) | 125-127 | 122-125[1] | 182-184[4][5] | 122.4 |
| Solubility in water | Slightly soluble | Very soluble[6][7] | Slightly soluble[4][5] | Slightly soluble |
Table 1: Comparative Physicochemical Properties of Fluorobenzoic Acid Isomers.
The ortho-isomer is the most acidic due to the strong electron-withdrawing inductive effect of the fluorine atom in close proximity to the carboxylic acid group.[8] The meta-isomer also exhibits increased acidity compared to benzoic acid, while the para-isomer's acidity is only slightly increased.[1][2] In terms of lipophilicity, all fluorinated isomers are more lipophilic than benzoic acid, a desirable trait for improved membrane permeability.
Conformational Control: The Isomer's Influence on Peptidomimetic Structure
The introduction of a fluorinated benzoyl group into a peptide or peptidomimetic can significantly influence its local and global conformation. This is a result of steric hindrance, electrostatic interactions, and the ability of fluorine to participate in non-covalent interactions such as hydrogen bonds and halogen bonds.
Ortho-Fluorobenzoic Acid: The proximity of the fluorine atom to the amide bond in an ortho-fluorobenzoyl-peptidomimetic can lead to a more planar conformation due to the potential for an intramolecular C-F···H-N hydrogen bond.[9] This conformational rigidity can be advantageous in pre-organizing the peptidomimetic for optimal receptor binding. However, steric hindrance from the ortho-substituent can also be a factor, potentially leading to distorted conformations in some contexts.[9]
Meta-Fluorobenzoic Acid: The meta-position offers a balance between electronic effects and steric bulk. The fluorine atom is sufficiently removed from the amide linkage to avoid direct steric clashes, allowing for a greater degree of conformational flexibility compared to the ortho-isomer. The electronic influence of the fluorine at this position can still modulate the properties of the aromatic ring and its interactions with the receptor.
Para-Fluorobenzoic Acid: The para-position is the most sterically permissive, allowing the benzoyl group to adopt a conformation similar to that of an unsubstituted benzoyl group. The electronic effect of the fluorine atom at this position can still influence binding affinity through long-range electrostatic interactions or by altering the polarity of the aromatic face.
Figure 1: Logical relationship of fluorobenzoic acid isomers and their conformational influence.
Impact on Biological Activity: A Comparative Look at Binding Affinity
The ultimate test of a peptidomimetic's design is its biological activity, which is often directly correlated with its binding affinity for a specific target. The choice of fluorobenzoic acid isomer can have a profound impact on this affinity.
A study on pentapeptide agonists of the GPR54 receptor provides a direct comparison of the effect of fluorine substitution on the N-terminal benzoyl group.[9]
| N-terminal Benzoyl Group | GPR54 Agonist Activity (EC50, nM) |
| Benzoyl | 1.3 |
| 4-Fluorobenzoyl (para) | 0.45 |
| 2-Fluorobenzoyl (ortho) | 1.1 |
| 3-Fluorobenzoyl (meta) | 1.0 |
| 2,4-Difluorobenzoyl | 2.5 |
| 2,6-Difluorobenzoyl | >1000 |
Table 2: Comparative GPR54 Agonist Activity of Fluorobenzoyl Pentapeptides. [9]
In this particular study, the para-fluorobenzoyl derivative exhibited the highest potency , suggesting that the electronic modulation and minimal steric hindrance of the para-fluoro substituent were optimal for binding to the GPR54 receptor.[9] The ortho- and meta-isomers showed activity comparable to the unsubstituted benzoyl group, indicating that their conformational and electronic effects were not as beneficial in this context.[9] The decreased activity of the di-fluorinated derivatives, especially the ortho,ortho-disubstituted compound, highlights the detrimental effect of excessive steric bulk.[9]
Another study on a cholecystokinin-2 receptor (CCK-2R) binding peptide showed that modification with 4-fluorobenzoate resulted in a high binding affinity of 0.20 nM.[10]
Experimental Protocols: A Guide to Synthesis and Analysis
The successful implementation of fluorinated benzoic acids in peptidomimetics relies on robust synthetic and analytical methodologies.
Synthesis of Fluorobenzoyl-Peptide Conjugates
A common method for incorporating fluorobenzoic acids into peptides is through amide bond formation with the N-terminus or a side-chain amine of the peptide.
Step-by-Step Protocol:
-
Activation of Fluorobenzoic Acid: Dissolve the chosen fluorobenzoic acid isomer in a suitable aprotic solvent (e.g., dimethylformamide, DMF). Add a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and an amine base like diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling to the Peptide: Add the peptide, dissolved in a suitable solvent, to the activated fluorobenzoic acid solution. If the peptide is on a solid support (for solid-phase peptide synthesis), the activated acid solution is added to the resin.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the progress of the reaction by a suitable analytical technique, such as high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, if in solution, quench the reaction and purify the fluorobenzoyl-peptide conjugate by preparative HPLC. If on solid phase, wash the resin thoroughly to remove excess reagents before cleaving the peptide from the resin and purifying by HPLC.
Figure 2: General workflow for the synthesis of fluorobenzoyl-peptide conjugates.
Conformational Analysis using ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for studying the conformation and interactions of fluorinated peptidomimetics.[11][12][13][14][15] The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing a sensitive probe for conformational changes and binding events.[14]
Step-by-Step Protocol for ¹⁹F NMR Analysis:
-
Sample Preparation: Dissolve the purified fluorobenzoyl-peptide conjugate in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a buffer containing D₂O) to a concentration of approximately 1-5 mg/mL.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum on a high-field NMR spectrometer. The acquisition parameters should be optimized for ¹⁹F detection.
-
Spectral Analysis: Analyze the chemical shift, line width, and coupling constants of the ¹⁹F signal. Changes in the chemical shift upon addition of a binding partner can provide information about the binding event and the environment of the fluorine atom in the bound state.
-
Advanced Techniques (Optional): For more detailed structural information, two-dimensional NMR experiments such as ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) can be performed to determine through-space proximities between the fluorine atom and nearby protons.
Conclusion: Making an Informed Choice
The selection of a fluorobenzoic acid isomer for incorporation into a peptidomimetic is a critical design choice that can significantly impact the final compound's properties and biological activity. This guide has highlighted the distinct physicochemical characteristics and conformational influences of ortho-, meta-, and para-fluorobenzoic acids.
-
The ortho-isomer can enforce a more planar conformation through intramolecular hydrogen bonding but may introduce steric hindrance.
-
The meta-isomer offers a balance of electronic effects and conformational flexibility.
-
The para-isomer is sterically least demanding and can enhance binding affinity through favorable electronic interactions.
Experimental data, such as that from the GPR54 agonist study, underscores that the optimal isomer is target-dependent.[9] Therefore, a rational approach to peptidomimetic design should consider the specific requirements of the biological target and may involve the synthesis and evaluation of all three isomers to identify the most potent and effective candidate. The synthetic and analytical protocols outlined here provide a framework for such systematic investigations. By understanding the nuanced effects of fluorine positional isomerism, researchers can more effectively harness the power of this unique element to create the next generation of peptidomimetic therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
- 9. Structure-activity relationship study and NMR analysis of fluorobenzoyl pentapeptide GPR54 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biophysics.org [biophysics.org]
- 14. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mr.copernicus.org [mr.copernicus.org]
Assessing the Impact of Fluorine Position on the Reactivity of Formylbenzoic Acids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the nuanced electronic effects of fluorine substitution on the reactivity of formylbenzoic acids. This document moves beyond simple textbook descriptions to offer a practical, data-driven comparison, explaining the causality behind the observed reactivity differences and providing robust experimental protocols for validation.
The Strategic Imperative: Why Fluorine Position Matters
Formylbenzoic acids are indispensable bifunctional synthons in medicinal chemistry and materials science. Their utility stems from the orthogonal reactivity of the aldehyde and carboxylic acid groups. The introduction of fluorine, the most electronegative element, profoundly alters the electronic landscape of the aromatic ring, but its impact is not uniform. The specific placement of the fluorine atom relative to the electron-withdrawing formyl and carboxyl groups dictates the electrophilicity of the aldehyde, influencing reaction rates, yields, and even mechanistic pathways.[1]
Understanding this positional influence is critical for:
-
Rational Drug Design: Modulating the reactivity of a pharmacophore to optimize binding kinetics or metabolic stability.[2][3]
-
Reaction Optimization: Selecting the correct isomer to accelerate reaction rates or improve selectivity, reducing costs and downstream processing.
-
Materials Science: Fine-tuning the electronic properties of monomer units to control polymerization and final material characteristics.
This guide will focus on a direct comparison between 4-formylbenzoic acid and its 2-fluoro and 3-fluoro analogs to provide a clear, evidence-based framework for these considerations.
A Tale of Two Effects: Inductive vs. Resonance
The reactivity of the formyl group is primarily governed by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack.[4] Fluorine exerts its influence through two opposing electronic effects:
-
Inductive Effect (-I): A powerful, through-sigma-bond electron withdrawal. Due to fluorine's extreme electronegativity, this effect is potent but distance-dependent, weakening significantly as it moves away from the reaction center.[5][6]
-
Resonance Effect (+R or +M): A weaker, through-pi-system electron donation from fluorine's lone pairs into the aromatic ring. This effect partially counteracts the inductive withdrawal and is most pronounced at the ortho and para positions.[5][7]
The net effect on reactivity is a delicate balance between these two forces, determined by the fluorine's position relative to the formyl group.
Comparative Reactivity: A Quantitative Analysis
To quantify the impact of fluorine's position, we will consider a benchmark nucleophilic addition reaction: the formation of a Schiff base with a model amine. The rate of this reaction serves as a direct probe of the formyl group's electrophilicity.
Table 1: Illustrative Relative Reaction Rates for Schiff Base Formation
| Compound | Fluorine Position (relative to formyl) | Relative Reaction Rate (k/k₀) | Key Electronic Effect |
| 4-Formylbenzoic acid | - (Reference) | 1.00 | Baseline |
| 2-Fluoro -4-formylbenzoic acid | ortho | ~ 4.5 | Dominant -I Effect |
| 3-Fluoro -4-formylbenzoic acid | meta | ~ 2.1 | Moderate -I Effect |
Data is illustrative, based on established principles of physical organic chemistry. k₀ is the rate constant for the reaction with 4-formylbenzoic acid.
Analysis of Results:
-
2-Fluoro-4-formylbenzoic acid (Ortho Position): This isomer shows the most significant rate enhancement. The fluorine atom is positioned directly adjacent to the formyl group, maximizing its powerful electron-withdrawing inductive (-I) effect. This dramatically increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. While a +R effect is also present, the proximity-driven -I effect is overwhelmingly dominant.[5]
-
3-Fluoro-4-formylbenzoic acid (Meta Position): A notable, but smaller, rate enhancement is observed. At the meta position, the resonance effect is negligible, and the inductive effect, though still significant, is attenuated by the increased distance from the formyl group. The result is a moderately activated aldehyde compared to the parent compound.
-
4-Fluorobenzaldehyde (Para Position, for context): In cases where the fluorine is para to the aldehyde, the +R effect directly opposes the -I effect, leading to a more complex outcome where the reactivity can be surprisingly similar to the non-fluorinated analog.[8]
This positional variance provides chemists with a tunable system for controlling reactivity.
Experimental Validation: A Self-Validating Protocol
To empirically verify these principles, the following protocol for a comparative kinetic study is provided. This method uses UV-Vis spectrophotometry to monitor the formation of the colored Schiff base product over time.
Materials & Reagents
-
4-Formylbenzoic acid (CAS: 619-66-9)[9]
-
2-Fluoro-4-formylbenzoic acid (CAS: 604000-97-7)[10]
-
3-Fluoro-4-formylbenzoic acid (CAS: 193290-80-1)[11]
-
Aniline (or other primary amine)
-
Absolute Ethanol (Spectroscopic Grade)
-
UV-Vis Spectrophotometer with temperature control
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of each formylbenzoic acid isomer in absolute ethanol.
-
Prepare a 0.1 M stock solution of aniline in absolute ethanol.
-
-
Wavelength Determination:
-
In a separate vial, mix a small amount of one of the formylbenzoic acid solutions with the aniline solution and let it stand to form the Schiff base product.
-
Scan the resulting solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max) for the product.
-
-
Kinetic Run (repeat for each isomer):
-
Set the spectrophotometer to monitor absorbance at λ_max and equilibrate the cell holder to 25.0 °C.
-
In a 3 mL quartz cuvette, add 1.4 mL of absolute ethanol and 0.1 mL of the 0.1 M formylbenzoic acid stock solution.
-
Place the cuvette in the spectrophotometer and zero the instrument (this is your blank).
-
Remove the cuvette, add 1.5 mL of the 0.1 M aniline stock solution, mix rapidly by inversion, and immediately place it back into the instrument.
-
Begin recording absorbance readings every 15 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Plot Absorbance vs. Time (in seconds) for each run.
-
The initial rate of the reaction is proportional to the slope of the initial linear portion of this curve.
-
Calculate the relative rate for each fluoro-isomer by dividing its initial slope by the initial slope obtained for the parent 4-formylbenzoic acid.
-
Caption: Experimental workflow for comparative kinetic analysis.
Mechanistic Rationale and Visualization
The underlying mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the imine (Schiff base). The rate-determining step, particularly at neutral pH, is often the initial nucleophilic attack.[12] Fluorine's ability to enhance the electrophilicity of the carbonyl carbon directly accelerates this key step.
Caption: Generalized mechanism for Schiff base formation.
Conclusion and Application
The position of a fluorine atom on a formylbenzoic acid scaffold is not a trivial structural modification; it is a powerful tool for tuning chemical reactivity.
-
For Maximum Reactivity: Choose an ortho-fluoro isomer to leverage the powerful, proximity-based inductive effect.
-
For Moderate Reactivity: A meta-fluoro isomer provides a balanced increase in reactivity without the extreme activation of the ortho position.
This understanding allows researchers and drug developers to make informed, rational decisions when selecting building blocks. By choosing the appropriate isomer, one can accelerate synthetic routes, enhance the performance of molecular probes, and strategically modify the electronic properties of active pharmaceutical ingredients. The principles demonstrated here with formylbenzoic acids are broadly applicable across the vast landscape of aromatic chemistry.
References
- 1. Fluoro-benzoic acid series | lookchem [lookchem.com]
- 2. leapchem.com [leapchem.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 3-Fluoro-4-formylbenzoic acid | 193290-80-1 [sigmaaldrich.com]
- 12. Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite - Durham e-Theses [etheses.dur.ac.uk]
A Senior Application Scientist's Guide to Alternative Building Blocks for 3-Fluoro-5-formylbenzoic Acid
Introduction: Beyond the Benchmark
In the landscape of medicinal chemistry and fragment-based drug discovery, 3-fluoro-5-formylbenzoic acid has established itself as a valuable bifunctional building block. Its 1,3,5-substitution pattern offers a versatile scaffold for constructing complex molecules, with the aldehyde and carboxylic acid moieties providing orthogonal reactive handles for diversification. The fluorine atom, a strategic addition, often enhances metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[1][2]
However, relying on a single building block can stifle innovation and limit the exploration of chemical space. The strategic replacement of this core structure is a critical exercise in lead optimization, aimed at fine-tuning physicochemical properties, improving potency, and discovering novel intellectual property. This guide provides a comparative analysis of viable alternatives to this compound, supported by representative experimental data and detailed protocols to empower researchers in their quest for superior molecular architectures.
The Benchmark: Deconstructing this compound
To appreciate the alternatives, we must first understand the benchmark. The key attributes of this compound stem from the interplay of its three functional components:
-
The Formyl Group (Aldehyde): A versatile electrophile, readily participating in reactions like reductive amination, Wittig reactions, and the formation of various heterocycles.
-
The Carboxylic Acid: An essential group for forming salt bridges, hydrogen bonds, and serving as a handle for amide bond formation. Its acidity is modulated by the other ring substituents.
-
The Fluorine Atom: As the most electronegative element, fluorine exerts a powerful inductive effect, influencing the reactivity of the adjacent functional groups and the overall electronic character of the aromatic ring.[2] This can impact pKa, lipophilicity, and metabolic stability.[1][3]
Our goal in selecting alternatives is to systematically modulate these features to achieve desired changes in the final compound's properties.
Strategic Alternatives: A Comparative Analysis
We can classify the alternatives based on the specific feature of the parent molecule they aim to modify.
Modulating Electronic Properties: Halogen and Pseudohalogen Substitutions
Replacing the fluorine atom with other electron-withdrawing groups allows for a fine-tuning of the electronic landscape of the benzoic acid core. This can have a profound impact on the acidity of the carboxylic acid and the reactivity of the aldehyde.
| Building Block | Structure | MW ( g/mol ) | cLogP (approx.) | Key Rationale |
| This compound (Benchmark) | O=Cc1cc(F)cc(C(=O)O)c1 | 168.12 | 1.3 | High electronegativity, metabolic blocker.[1][2] |
| 3-Chloro-5-formylbenzoic acid | O=Cc1cc(Cl)cc(C(=O)O)c1 | 184.57[4] | 1.7 | Similar electronics to fluoro, larger size. |
| 3-Bromo-5-formylbenzoic acid | O=Cc1cc(Br)cc(C(=O)O)c1 | 229.03[5] | 1.9 | Larger halogen, potential for further coupling. |
| 3-Cyano-5-formylbenzoic acid | O=Cc1cc(C#N)cc(C(=O)O)c1 | 175.14 | 1.1 | Strong electron-withdrawing group, linear geometry. |
Rationale in Practice: The choice between fluoro, chloro, and bromo substituents allows for a systematic study of the "halogen effect" on protein-ligand interactions. The larger halogens can form halogen bonds, a type of non-covalent interaction that can significantly enhance binding affinity. The cyano group, a powerful hydrogen bond acceptor, offers a different electronic and steric profile.
Modulating Steric and Donor/Acceptor Properties
Introducing groups with different steric bulk and hydrogen bonding capabilities can explore new binding pockets and alter solubility.
| Building Block | Structure | MW ( g/mol ) | cLogP (approx.) | Key Rationale |
| 3-Methoxy-5-formylbenzoic acid | O=Cc1cc(OC)cc(C(=O)O)c1 | 180.16[6] | 1.2 | Electron-donating group, alters electronics. |
| 3-Hydroxy-5-formylbenzoic acid | O=Cc1cc(O)cc(C(=O)O)c1 | 166.13[7] | 1.0 | H-bond donor/acceptor, potential for new interactions. |
| 3-(Benzyloxy)-5-formylbenzoic acid | O=Cc1cc(OCc2ccccc2)cc(C(=O)O)c1 | 256.25[8] | 2.4 | Bulky group to probe larger pockets. |
Rationale in Practice: Switching from an electron-withdrawing fluorine to an electron-donating methoxy group can significantly alter the molecule's electronics and potential metabolic pathways. A hydroxyl group introduces a key hydrogen bond donor and acceptor, which could be critical for anchoring a ligand in a binding site.
Bioisosteric Replacement of Functional Groups
Bioisosteres are functional groups with similar physicochemical properties that can be used to replace other functional groups in a molecule.[9] This strategy is powerful for overcoming liabilities associated with the original functional group, such as metabolic instability or poor pharmacokinetics.[10][11]
| Building Block | Structure | MW ( g/mol ) | cLogP (approx.) | Key Rationale |
| 5-Formylisophthalic acid | O=Cc1cc(C(=O)O)cc(C(=O)O)c1 | 194.14[12] | 0.8 | Carboxylic acid as a bioisostere for the fluorine. |
| 3-Formyl-5-(1H-tetrazol-5-yl)benzaldehyde | O=Cc1cc(c2nnc[nH]2)cc(C=O)c1 | (Varies) | (Varies) | Tetrazole as a bioisostere for carboxylic acid.[13][14] |
Rationale in Practice: Replacing the carboxylic acid with a tetrazole is a classic move in medicinal chemistry.[14] Tetrazoles have a similar pKa to carboxylic acids but can offer improved metabolic stability and cell permeability.[14] Using a second carboxylic acid in place of the fluorine atom in 5-formylisophthalic acid dramatically increases polarity and introduces a second point for derivatization.
Experimental Head-to-Head: A Model Reductive Amination
To provide a tangible comparison of reactivity, we present a standardized protocol for the reductive amination of our benchmark building block and a selection of alternatives with a model amine, benzylamine. Reductive amination is a cornerstone reaction in drug discovery, allowing for the controlled formation of carbon-nitrogen bonds.[15][16][17]
Workflow for Comparative Reductive Amination
Caption: Standardized workflow for the comparative reductive amination.
Detailed Experimental Protocol
Objective: To compare the reactivity of various formylbenzoic acid building blocks in a reductive amination reaction with benzylamine.
Materials:
-
This compound (or alternative building block)
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the formylbenzoic acid derivative (1.0 mmol) in anhydrous DCM (10 mL).
-
Amine Addition: To the stirring solution, add benzylamine (1.1 mmol, 1.1 equivalents). Stir for 10 minutes at room temperature to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equivalents) portion-wise over 5 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the unreacted aldehyde.[16]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution (15 mL). Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: Determine the crude yield by weight and purity by LC-MS analysis.
Representative Experimental Data
The following table summarizes the expected outcomes from the reductive amination protocol, highlighting the influence of the substituent at the 3-position on reaction efficiency.
| Building Block | Product Structure | Expected Yield (%) | Notes |
| This compound | O=C(O)c1cc(F)cc(CNCc2ccccc2)c1 | 85-95% | Benchmark reaction, typically clean and high-yielding. |
| 3-Chloro-5-formylbenzoic acid | O=C(O)c1cc(Cl)cc(CNCc2ccccc2)c1 | 80-90% | Slightly lower yield, comparable to fluoro. |
| 3-Bromo-5-formylbenzoic acid | O=C(O)c1cc(Br)cc(CNCc2ccccc2)c1 | 75-85% | Increased steric hindrance may slightly reduce yield. |
| 3-Cyano-5-formylbenzoic acid | O=C(O)c1cc(C#N)cc(CNCc2ccccc2)c1 | 85-95% | Strong electron-withdrawing nature facilitates imine formation. |
| 3-Methoxy-5-formylbenzoic acid | O=C(O)c1cc(OC)cc(CNCc2ccccc2)c1 | 70-80% | Electron-donating group can slightly deactivate the aldehyde. |
Note: These yields are illustrative and can vary based on specific reaction conditions and purification methods.
Decision-Making Framework for Building Block Selection
The optimal choice of a building block is highly context-dependent. The following decision tree illustrates a logical approach to selecting an alternative based on the desired outcome of the molecular modification.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. 3-Bromo-5-formylbenzoic acid | C8H5BrO3 | CID 22320796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-FORMYL-5-METHOXY-BENZOIC ACID | 367519-88-8 [chemicalbook.com]
- 7. 3-Formyl-5-hydroxybenzoic acid | C8H6O4 | CID 72212984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Benzyloxy)-5-formylbenzoic acid | C15H12O4 | CID 24813625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy 5-Formylisophthalic acid [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. drughunter.com [drughunter.com]
- 15. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Deployment of Fluorinated Benzoic Acids in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the selection of foundational chemical scaffolds is a critical determinant of a program's success. Among the myriad of available building blocks, fluorinated aromatic compounds have garnered significant attention for their ability to confer advantageous pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of the application of substituted fluoro-formylbenzoic acids, with a particular focus on the case of 3-fluoro-5-formylbenzoic acid and its more prominently utilized isomer, 2-fluoro-5-formylbenzoic acid.
While both molecules offer a trifunctional platform—a carboxylic acid for amide coupling or salt formation, an aldehyde for reductive amination or condensation reactions, and a strategically placed fluorine atom for metabolic stability and binding enhancement—their utility and documented applications in medicinal chemistry present a study in contrasts. We will delve into a robust, data-supported case study of the 2,5-isomer in the synthesis of a blockbuster oncology drug and compare its strategic deployment against the more nascent role of the 3,5-isomer.
Part 1: The Powerhouse Isomer: 2-Fluoro-5-formylbenzoic Acid in the Synthesis of Olaparib
A compelling case study illustrating the strategic value of this scaffold is the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[1] Olaparib is a cornerstone of targeted therapy for cancers with specific DNA repair deficiencies, such as BRCA1/2 mutations.[1] The 2-fluoro-5-formylbenzoic acid moiety serves as a crucial precursor to the key intermediate, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.
The substitution pattern of the starting material is critical. The fluorine atom at the 2-position and the formyl group at the 5-position (para to the carboxylic acid) provide a specific electronic and steric environment that facilitates the construction of the complex phthalazinone core of Olaparib.
Experimental Workflow: Synthesis of the Olaparib Core Intermediate
Several synthetic routes have been reported, primarily in patent literature. A common strategy involves the condensation of 2-fluoro-5-formylbenzoic acid with a suitable partner to build the bicyclic phthalazinone system.
Diagram 1: Synthetic Pathway to Olaparib Intermediate
A generalized synthetic scheme for the Olaparib intermediate.
Protocol 1: Two-Step Synthesis of Olaparib Intermediate (IV)
This protocol is a composite of methods described in patent literature, demonstrating a common synthetic strategy.
Step 1: Synthesis of Intermediate (VI)
-
To a solution of 2-fluoro-5-formylbenzoic acid and phthalide in a suitable solvent (e.g., acetic anhydride), add a base such as sodium acetate.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Cool the mixture and pour it into water.
-
Filter the resulting precipitate, wash with water, and dry to yield 5-(1,3-dioxo-1,3-dihydro-2H-inden-2-yl)-2-fluorobenzoic acid (Intermediate VI).
Step 2: Synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid (IV)
-
Dissolve Intermediate (VI) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the residue and extract with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate) to afford the pure Olaparib intermediate (IV).
Performance Data and Strategic Rationale
The choice of 2-fluoro-5-formylbenzoic acid is not arbitrary. The fluorine atom ortho to the carboxylic acid increases the acidity of the proton and influences the conformation of the molecule. More importantly, in the final drug, this fluorine atom is positioned to potentially engage in favorable interactions within the PARP enzyme's binding pocket and enhances metabolic stability, a common and effective strategy in medicinal chemistry. The aldehyde serves as a reactive handle, perfectly positioned to undergo condensation and subsequent cyclization to form the core of the drug.
| Intermediate | Reported Yield | Reference |
| Intermediate (IV) from (VI) | 59.5% | [2] |
| Intermediate (IV) from (V) | 76.6% | [2] |
Table 1: Reported yields for the synthesis of the key Olaparib intermediate.
The success and high-profile nature of this synthesis have cemented 2-fluoro-5-formylbenzoic acid as a valuable and validated building block in drug discovery.
Part 2: The Enigmatic Isomer: this compound
In stark contrast to its 2,5-isomer, this compound (CAS 1289005-85-1) has a much less documented public track record in late-stage clinical candidates or marketed drugs. While commercially available from numerous suppliers and posited for use in medicinal chemistry, detailed case studies in peer-reviewed journals are not readily found.[3][4] This presents a different kind of comparative analysis: one that explores not just successful application, but also the potential reasons for a building block's relative obscurity.
Physicochemical Properties: A Subtle Shift
The primary difference lies in the substitution pattern. The fluorine atom is now meta to both the carboxylic acid and the formyl group. This seemingly small change has significant implications for the molecule's electronic properties and steric profile.
| Property | 2-Fluoro-5-formylbenzoic acid | This compound |
| CAS Number | 550363-85-4 | 1289005-85-1 |
| Molecular Weight | 168.12 g/mol | 168.12 g/mol |
| Predicted pKa | ~2.92 | ~3.55 |
| Topological Polar Surface Area | 54.37 Ų | 54.37 Ų |
Table 2: Comparison of key physicochemical properties.
The most notable difference is the predicted pKa. The fluorine at the 2-position has a stronger inductive electron-withdrawing effect on the adjacent carboxylic acid, making it a stronger acid compared to the 3-fluoro isomer. This can influence solubility, salt formation, and binding interactions.
Potential Applications and Comparative Synthesis
While a direct, data-rich comparison is challenging due to the lack of published examples for the 3,5-isomer, we can extrapolate its potential utility and compare the synthetic implications.
Diagram 2: Comparative Reactivity and Substitution
Comparison of functional group positioning and its implications.
The meta-positioning of the fluorine in this compound means it would project into a different region of a target's binding pocket compared to the 2-fluoro isomer. For a target like PARP, where the fluoro-substituted ring of Olaparib makes specific contacts, this change could be detrimental to activity.
However, for a different target, this 3-fluoro substitution pattern might be ideal. It could:
-
Avoid a steric clash present with an ortho-substituent.
-
Form a crucial hydrogen bond or other favorable interaction that is only possible with the meta-fluorine's specific location.
-
Fine-tune the pKa of the carboxylic acid to an optimal range for cell permeability and target engagement.
The synthetic utility remains high. The aldehyde and carboxylic acid are still available for a wide range of transformations. For instance, in the synthesis of a hypothetical inhibitor, a reductive amination could be performed on the aldehyde, followed by an amide coupling on the carboxylic acid, with the fluorine atom serving to block a potential site of metabolism.
Conclusion: A Tale of Two Isomers
This guide highlights a crucial reality in medicinal chemistry: not all building blocks are created equal in practice, even when they appear functionally similar.
-
2-Fluoro-5-formylbenzoic acid stands as a validated, high-value intermediate. Its utility is proven by its role in the synthesis of Olaparib, where its specific substitution pattern is key to both the synthetic strategy and the final drug's efficacy. Researchers can select this building block with a high degree of confidence for constructing complex molecules, particularly those requiring an ortho-fluorine for metabolic or binding purposes.
-
This compound represents an opportunity for exploration. Its relative lack of high-profile applications should not be interpreted as a lack of potential. Instead, it should be viewed as an under-explored scaffold. For discovery programs where the 2,5-isomer fails to provide optimal activity or properties, the 3,5-isomer offers a readily accessible alternative with a distinct electronic and steric profile. It is a tool waiting for the right target.
For drug development professionals, the lesson is twofold. First, understanding the successful case studies of established building blocks provides a roadmap for rational design. Second, being aware of the less-explored isomers provides a valuable toolkit for overcoming challenges in lead optimization when subtle but significant structural modifications are required. The strategic choice between these two isomers will ultimately depend on the specific structure-activity relationships of the target .
References
- 1. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Cas 550363-85-4,2-FLUORO-5-FORMYLBENZOIC ACID 95 | lookchem [lookchem.com]
- 4. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]
A Comparative Performance Analysis of 3-Fluoro-5-formylbenzoic Acid in Key Synthetic Transformations
In the landscape of modern drug discovery and materials science, the judicious selection of molecular building blocks is paramount. Aryl compounds bearing multiple, orthogonally reactive functional groups are of particular interest as they serve as versatile scaffolds for the construction of complex molecular architectures. Among these, 3-fluoro-5-formylbenzoic acid has emerged as a valuable reagent, offering a unique combination of a carboxylic acid, an aldehyde, and a fluorine substituent on an aromatic ring. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its electronic characteristics, metabolic stability, and binding interactions in a biological context.[1]
This guide presents a comprehensive performance benchmark of this compound in three fundamental and widely employed organic reactions: the Suzuki-Miyaura coupling, the Wittig reaction, and reductive amination. To provide a clear and objective comparison, its performance is evaluated against two key analogues: the non-fluorinated parent compound, 4-formylbenzoic acid, and an alternative halogenated derivative, 3-chloro-5-formylbenzoic acid. Through detailed experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to effectively integrate this compound into their synthetic strategies.
Understanding the Electronic Influence of Substituents
The reactivity of the functional groups on each of the benchmarked benzoic acid derivatives is intrinsically linked to the electronic nature of the substituents on the aromatic ring.
-
4-Formylbenzoic Acid : This molecule serves as our baseline, with a hydrogen atom at the 3- and 5-positions. The aldehyde and carboxylic acid groups are both electron-withdrawing.
-
This compound : Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the aromatic ring via a positive mesomeric effect (+M). In the meta position relative to the other functional groups, the inductive effect is generally considered to be more dominant.
-
3-Chloro-5-formylbenzoic Acid : Chlorine is also electronegative and exhibits a -I effect, though weaker than that of fluorine. Its +M effect is also weaker compared to fluorine due to less effective orbital overlap between chlorine's 3p orbitals and carbon's 2p orbitals.
These electronic differences are expected to manifest in the reactivity of both the carbon-halogen bond (in the case of the halogenated compounds) and the formyl group.
Benchmarking Performance in Key Reactions
To provide a quantitative comparison, we have outlined standardized protocols for three distinct and highly relevant synthetic transformations. The anticipated yields are based on a combination of literature precedents for similar substrates and established principles of chemical reactivity.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[2] This reaction is instrumental in the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals and organic materials.
For this benchmark, we will consider the coupling of our benzoic acid derivatives (acting as the halide component, where applicable) with a representative arylboronic acid. Given that this compound does not possess a halogen suitable for direct Suzuki coupling in its foundational structure, for the purpose of a direct comparison of the influence of the fluoro and formyl substituents on the reactivity of a halogen at a different position, we will hypothetically consider a derivative, 3-bromo-5-fluoro-4-formylbenzoic acid , and compare it to 3-bromo-4-formylbenzoic acid and 3-bromo-5-chloro-4-formylbenzoic acid . This allows for a more direct assessment of the electronic effects of the fluoro and chloro substituents on the reactivity of the C-Br bond.
Reaction:
Caption: Suzuki-Miyaura Coupling Workflow
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add the toluene and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Substrate | Product | Expected Yield (%) |
| 3-Bromo-4-formylbenzoic acid | 4-Formyl-3-phenylbenzoic acid | 85-95 |
| 3-Bromo-5-fluoro-4-formylbenzoic acid | 5-Fluoro-4-formyl-3-phenylbenzoic acid | 75-85 |
| 3-Bromo-5-chloro-4-formylbenzoic acid | 5-Chloro-4-formyl-3-phenylbenzoic acid | 80-90 |
Discussion of Results:
The reactivity trend in Suzuki-Miyaura coupling for aryl halides is generally I > Br > Cl >> F.[2] In our hypothetical comparison, we hold the reacting C-Br bond constant and vary the other substituent. The electron-withdrawing nature of both fluorine and chlorine is expected to have a complex effect. While electron-withdrawing groups can sometimes enhance the oxidative addition step, they can also influence other steps in the catalytic cycle. The stronger inductive effect of fluorine in 3-bromo-5-fluoro-4-formylbenzoic acid may slightly decrease the electron density at the carbon bearing the bromine, potentially leading to a slightly lower yield compared to the non-fluorinated and chloro-substituted analogues under these standard conditions.
Wittig Reaction: Olefination of the Formyl Group
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[3] It involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound. This reaction is highly valuable for its reliability and the predictable location of the newly formed double bond.
Here, we will compare the reactivity of the formyl group in our three benzoic acid derivatives with a stabilized ylide, benzyltriphenylphosphonium chloride, to form the corresponding stilbene derivatives.
Reaction:
Caption: Wittig Reaction Workflow
Materials:
-
Formylbenzoic acid derivative (1.0 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol, 2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the benzyltriphenylphosphonium chloride and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the n-butyllithium solution dropwise. The solution should turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve the formylbenzoic acid derivative in a minimal amount of anhydrous THF.
-
Add the solution of the formylbenzoic acid derivative dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours, or until complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Substrate | Product | Expected Yield (%) |
| 4-Formylbenzoic acid | 4-Stilbenecarboxylic acid | 70-80 |
| This compound | 3-Fluoro-5-stilbenecarboxylic acid | 75-85 |
| 3-Chloro-5-formylbenzoic acid | 3-Chloro-5-stilbenecarboxylic acid | 70-80 |
Discussion of Results:
The rate-determining step of the Wittig reaction with a stabilized ylide is the initial nucleophilic attack of the ylide on the carbonyl carbon.[3] A more electrophilic carbonyl carbon will therefore lead to a faster reaction and potentially a higher yield. The strong electron-withdrawing inductive effect of the fluorine atom in This compound is expected to increase the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack. This should result in a slightly higher yield compared to the non-fluorinated and chloro-substituted analogs.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a versatile and widely used method for the synthesis of amines.[4] It typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
In this benchmark, we will compare the reductive amination of our three benzoic acid derivatives with aniline using sodium borohydride as the reducing agent.
Reaction:
Caption: Reductive Amination Workflow
Materials:
-
Formylbenzoic acid derivative (1.0 mmol)
-
Aniline (1.0 mmol)
-
Sodium borohydride (NaBH₄) (1.5 mmol)
-
Methanol (10 mL)
-
Acetic acid (catalytic amount, ~1-2 drops)
Procedure:
-
In a round-bottom flask, dissolve the formylbenzoic acid derivative and aniline in methanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise add the sodium borohydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours, or until completion is confirmed by TLC.
-
Quench the reaction by the slow addition of water (10 mL).
-
Adjust the pH of the solution to ~8-9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Substrate | Product | Expected Yield (%) |
| 4-Formylbenzoic acid | 4-((Phenylamino)methyl)benzoic acid | 80-90 |
| This compound | 3-Fluoro-5-((phenylamino)methyl)benzoic acid | 85-95 |
| 3-Chloro-5-formylbenzoic acid | 3-Chloro-5-((phenylamino)methyl)benzoic acid | 80-90 |
Discussion of Results:
The initial step in reductive amination is the formation of an imine, which is favored by a more electrophilic carbonyl carbon.[4] Similar to the Wittig reaction, the electron-withdrawing fluorine in This compound is expected to enhance the electrophilicity of the aldehyde, thereby facilitating imine formation and leading to a higher overall yield of the secondary amine product compared to its non-fluorinated and chloro-substituted counterparts.
Conclusion
This comparative guide demonstrates the utility and performance characteristics of this compound in three fundamental organic transformations. The presence of the fluorine atom, with its strong electron-withdrawing inductive effect, generally leads to enhanced reactivity of the formyl group in nucleophilic addition reactions such as the Wittig reaction and reductive amination, resulting in potentially higher yields. In the context of Suzuki-Miyaura coupling, the electronic effect of the fluorine substituent on the reactivity of a neighboring halogen is more nuanced but suggests a slight deactivation compared to less electron-withdrawing substituents.
By providing detailed experimental protocols and comparative data, this guide serves as a valuable resource for chemists in academia and industry. The insights into the reactivity of this compound will aid in the strategic design of synthetic routes for novel pharmaceuticals and advanced materials, leveraging the unique properties imparted by the fluorine substituent.
References
spectroscopic analysis for confirming the structure of 3-fluoro-5-formylbenzoic acid products
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of key intermediates is paramount. 3-Fluoro-5-formylbenzoic acid, a trifunctional building block, is increasingly utilized in the synthesis of novel therapeutic agents. Its unique substitution pattern offers a versatile scaffold for medicinal chemists. However, the potential for isomeric impurities during synthesis necessitates robust analytical methodologies to ensure the correct structure of the final product. This guide provides a comprehensive comparison of spectroscopic techniques for the definitive structural elucidation of this compound, supported by experimental data from analogous compounds and high-fidelity predicted data for the target molecule and its key isomers.
The Imperative of Isomer Differentiation
The synthesis of this compound can potentially yield other isomers, such as 2-fluoro-5-formylbenzoic acid and 3-fluoro-4-formylbenzoic acid. These isomers, while having the same molecular formula and weight, possess distinct physical and chemical properties that can significantly impact their reactivity and the biological activity of their downstream products. Therefore, distinguishing between these isomers is a critical quality control step.
A Multi-faceted Spectroscopic Approach
A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) provides a powerful toolkit for the unambiguous structural confirmation of this compound. Each technique offers complementary information, and together they create a self-validating system for structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts, so consistency is key for comparative analysis.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to observe individual carbon resonances.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is particularly crucial for confirming the presence and environment of the fluorine atom.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane - TMS).
Comparative NMR Data
The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound and its common isomers. This data is based on high-quality computational predictions and should be used as a reference for comparison with experimental results.
| Compound | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) | ¹⁹F NMR (Predicted, ppm) |
| This compound | ~10.1 (s, 1H, CHO), ~8.4 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), >13.0 (br s, 1H, COOH) | ~191 (CHO), ~165 (COOH), ~163 (d, ¹JCF), ~138 (C), ~133 (d, C), ~128 (d, CH), ~125 (d, CH), ~118 (d, CH) | ~ -110 |
| 2-Fluoro-5-formylbenzoic acid | ~10.0 (s, 1H, CHO), ~8.3 (d, 1H, Ar-H), ~8.1 (dd, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), >13.0 (br s, 1H, COOH) | ~190 (CHO), ~164 (COOH), ~162 (d, ¹JCF), ~137 (C), ~135 (CH), ~125 (d, C), ~120 (CH), ~118 (d, CH) | ~ -115 |
| 3-Fluoro-4-formylbenzoic acid | ~10.3 (s, 1H, CHO), ~8.2 (d, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.8 (t, 1H, Ar-H), >13.0 (br s, 1H, COOH) | ~188 (CHO), ~166 (COOH), ~160 (d, ¹JCF), ~139 (d, C), ~135 (C), ~130 (CH), ~128 (CH), ~119 (d, CH) | ~ -120 |
Note: Chemical shifts (δ) are referenced to TMS (0 ppm) for ¹H and ¹³C, and CFCl₃ (0 ppm) for ¹⁹F. Coupling constants (J) are given in Hz. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet, and 'br s' denotes a broad singlet. Predicted data should be confirmed with experimental results.
Interpreting the NMR Data: A Logical Workflow
The key to distinguishing the isomers lies in the splitting patterns and chemical shifts of the aromatic protons and the carbon-fluorine coupling constants in the ¹³C and ¹⁹F NMR spectra.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-fluoro-5-formylbenzoic Acid
As a Senior Application Scientist, the principle of "cradle-to-grave" responsibility for chemicals is a cornerstone of laboratory safety and environmental stewardship. The overriding principle is that no experimental work should begin without a clear and compliant plan for the disposal of all resulting waste.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of 3-fluoro-5-formylbenzoic acid (CAS No. 1289005-85-1), ensuring the safety of laboratory personnel and adherence to regulatory standards.
This compound, a halogenated aromatic carboxylic acid, requires specific handling due to its chemical properties and potential hazards. The procedures outlined below are designed to be a self-validating system, integrating safety, compliance, and operational efficiency.
Part 1: Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not widely available, its structural similarity to other substituted benzoic acids allows for a presumptive risk assessment. It should be treated as a hazardous substance.[2] The primary hazards associated with similar fluorinated and formyl-substituted benzoic acids are summarized below.
Table 1: Presumptive Hazard Profile
| Hazard Category | Description | Rationale & Recommended Precautions |
|---|---|---|
| Skin Corrosion/Irritation | Expected to be a skin irritant.[3][4] | Avoid all skin contact. Wear nitrile or other chemically resistant gloves.[2] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation or damage.[3][5] | Wear safety glasses with side shields or chemical safety goggles.[2][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[3][4] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4][7] | Use appropriate respiratory protection if dusts are generated and ventilation is inadequate.[4] |
Part 2: Immediate Safety & Handling Protocols
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) is mandatory.
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3]
-
Hand Protection : Wear nitrile or other appropriate chemically resistant gloves. Always inspect gloves prior to use and wash hands thoroughly with soap and water after handling.[6]
-
Body Protection : A standard laboratory coat must be worn and fully buttoned. Ensure closed-toe shoes are worn.[2]
-
Ventilation : All handling of this compound in solid or solution form should occur inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6]
Part 3: Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program.[8] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2][9]
Step 1: Waste Identification and Segregation
-
Categorization : This compound must be classified as "Halogenated Organic Waste." [2] This is the most critical step, as fluorinated compounds require specific disposal methods, typically high-temperature incineration, to prevent the release of environmentally persistent and toxic byproducts.
-
Segregation : Do not mix this waste with non-halogenated organic waste, inorganic acids, bases, or oxidizers.[2][9][10] Incompatible wastes can react, leading to pressure buildup, fire, or the generation of toxic fumes. Collect halogenated organic wastes in a designated, separate container.[10]
Step 2: Proper Containerization
-
Container Selection : Use a chemically compatible container, typically the original manufacturer's container or a designated hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department (often a high-density polyethylene or glass bottle).[8][11]
-
Container Condition : The container must be in good condition, free of leaks, and have a securely sealing cap.[8] Keep the container closed at all times except when adding waste.[8]
-
Contaminated Materials : Any materials that have come into direct contact with this compound, such as gloves, weighing paper, pipette tips, or spill cleanup materials, must also be disposed of as halogenated organic hazardous waste and placed in the same container or a designated solid waste container.[2][8]
Step 3: Accurate Labeling
-
Labeling : Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Contents : Clearly write the full chemical name, "this compound," and list any other chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas.
-
Hazard Information : Indicate the relevant hazards (e.g., Irritant, Harmful).
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Location : Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory. This area should be clearly marked.[12]
-
Secondary Containment : It is best practice to store the waste container within a secondary containment bin to mitigate leaks or spills.[11]
-
Storage Limits : Be aware of your institution's limits for waste accumulation (e.g., typically no more than 55 gallons of chemical waste per SAA).[12]
Step 5: Arranging for Disposal
-
Contact EHS : Once the container is full or the waste is no longer being generated, submit a chemical waste collection request to your institution's EHS department or equivalent safety office.[8][12]
-
Documentation : Complete all required waste disposal forms accurately and completely as per your institution's procedures.[2] Laboratory personnel are responsible for providing the necessary information to make an accurate waste determination.[1]
Part 4: Spill Management Protocol
In the event of a small spill, trained laboratory personnel may clean it up.
-
Evacuate and Secure : Alert others in the area and restrict access.
-
Ventilate : Ensure the chemical fume hood is operational.
-
PPE : Wear the full PPE detailed in Part 2.
-
Contain and Absorb : If it is a solid, carefully sweep or shovel the material into a suitable container, avoiding dust generation.[13][14] You can moisten the material slightly to prevent it from becoming airborne.[9] For solutions, cover with an inert absorbent material like vermiculite or sand.[15]
-
Collect Waste : Place all spilled material and cleanup supplies into a designated hazardous waste container and label it appropriately.
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[15]
-
Report : Report the spill to your laboratory supervisor or EHS department, per institutional policy.
Part 5: Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fi [fishersci.fi]
- 5. fishersci.com [fishersci.com]
- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 7. labogens.com [labogens.com]
- 8. vumc.org [vumc.org]
- 9. nj.gov [nj.gov]
- 10. bucknell.edu [bucknell.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
